(3-Tert-butylphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-tert-butylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKYKLGLLTYYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3-Tert-butylphenyl)methanol: The Lipophilic Meta-Scaffold
Topic: (3-Tert-butylphenyl)methanol (CAS 51503-09-4) Properties & Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide to CAS 51503-09-4
Executive Summary
(3-Tert-butylphenyl)methanol (CAS 51503-09-4), also known as 3-tert-butylbenzyl alcohol, is a critical intermediate in organic synthesis and medicinal chemistry. Unlike its more common para-isomer, which is frequently utilized in fragrance chemistry (e.g., Lilial precursors), the meta-isomer serves as a specialized "lipophilic spacer" in drug design. Its structural value lies in the 1,3-substitution pattern, which projects the bulky tert-butyl group into a distinct vector space, allowing researchers to probe binding pockets that are sterically restricted in the para position. This guide details the physicochemical properties, robust synthetic protocols, and strategic applications of this scaffold.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The meta-substitution of the tert-butyl group disrupts the symmetry found in the para-isomer, typically resulting in a lower melting point and distinct solubility profile.
Table 1: Physicochemical Constants
| Property | Data | Note/Condition |
| CAS Number | 51503-09-4 | Verified |
| IUPAC Name | (3-tert-butylphenyl)methanol | |
| Molecular Formula | C₁₁H₁₆O | |
| Molecular Weight | 164.24 g/mol | |
| Physical State | Viscous Liquid / Low-melting Solid | Meta-substitution lowers MP relative to para |
| Boiling Point | ~220–225 °C | Predicted at 760 mmHg [1] |
| Density | 0.966 ± 0.06 g/cm³ | Predicted [1] |
| LogP (Octanol/Water) | ~3.3–3.7 | High lipophilicity due to t-butyl group |
| Solubility | Soluble in DCM, EtOH, EtOAc, Et₂O | Insoluble in water |
| pKa | ~14.5 | Typical for benzyl alcohols |
Synthesis & Production Protocols
While (3-tert-butylphenyl)methanol is commercially available, in-house preparation is often required to ensure fresh material free of aldehyde oxidation products. The most reliable route is the reduction of 3-tert-butylbenzoic acid or 3-tert-butylbenzaldehyde.
Method A: Reduction of 3-Tert-butylbenzoic Acid (Primary Route)
This method is preferred for scale-up as the acid precursor is stable and inexpensive.
Reagents:
-
3-Tert-butylbenzoic acid (CAS 1277-89-0)
-
Lithium Aluminum Hydride (LiAlH₄) (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask and equip with a reflux condenser and addition funnel under N₂ atmosphere.
-
Solubilization: Dissolve 3-tert-butylbenzoic acid (1.0 equiv) in anhydrous THF (0.5 M concentration). Cool to 0 °C.
-
Reduction: Slowly add LiAlH₄ solution (1.2 equiv) dropwise. Caution: Exothermic H₂ evolution.
-
Reflux: Warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of acid.
-
Quench: Cool to 0 °C. Perform Fieser workup: Add water (1 mL/g LiAlH₄), then 15% NaOH (1 mL/g), then water (3 mL/g).
-
Isolation: Filter the granular precipitate through Celite. Dry the filtrate over MgSO₄ and concentrate in vacuo.
-
Purification: If necessary, purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).
Method B: Reduction of 3-Tert-butylbenzaldehyde
Ideal for small-scale, rapid synthesis using milder reagents.
Reagents:
-
3-Tert-butylbenzaldehyde (CAS 23039-28-3)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)[1]
Protocol:
-
Dissolve aldehyde in MeOH (0.2 M) at 0 °C.
-
Add NaBH₄ (1.1 equiv) portion-wise.
-
Extract with DCM, dry, and concentrate.
Visualization: Synthesis Workflow
Figure 1: Step-wise reduction pathway from the carboxylic acid precursor to the target alcohol.
Reactivity & Derivatization[10]
The benzylic hydroxyl group in CAS 51503-09-4 is a versatile handle. The bulky tert-butyl group at the meta position exerts electronic induction (+I effect) but minimal steric hindrance at the reaction center compared to ortho-substitution.
Key Transformations
-
Halogenation (Activation): Conversion to 3-tert-butylbenzyl bromide using PBr₃ or CBr₄/PPh₃ (Appel reaction). This bromide is a potent electrophile for alkylating amines or phenols.
-
Oxidation: Controlled oxidation to 3-tert-butylbenzaldehyde using PCC or Swern conditions.
-
Etherification: Williamson ether synthesis to generate lipophilic ethers, often used to improve blood-brain barrier (BBB) permeability in CNS drugs.
Visualization: Reactivity Map
Figure 2: Divergent synthetic utility of the 3-tert-butylbenzyl alcohol scaffold.
Applications in Drug Discovery[15]
The "Lipophilic Bullet" Concept
In medicinal chemistry, the tert-butyl group is often termed a "lipophilic bullet." It dramatically increases the logP of a molecule, facilitating membrane permeation.
-
Meta vs. Para: While the para-tert-butyl group is common, it extends the molecule's length linearly. The meta-isomer (derived from CAS 51503-09-4) provides width and fills hydrophobic pockets that are off-axis relative to the main scaffold [2].
-
Metabolic Stability: The tert-butyl group is generally resistant to oxidative metabolism (unlike methyl or ethyl groups), prolonging the half-life of the drug candidate.
Case Study Relevance
Researchers utilize this alcohol to synthesize:
-
Receptor Modulators: As a fragment in G-protein coupled receptor (GPCR) ligands where hydrophobic interactions in the transmembrane domain are critical.
-
Kinase Inhibitors: Used to occupy hydrophobic "back-pockets" in the ATP binding site, distinct from the hinge region [3].
Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[4] |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a fume hood, especially if heating or using halogenating agents (which generate acid fumes).
-
Storage: Store in a cool, dry place. Although relatively stable, keeping it under an inert atmosphere (N₂/Ar) prevents slow oxidation to the aldehyde over long periods.
References
-
ChemicalBook & Chemeo Data Aggregates . Predicted Physical Properties for CAS 51503-09-4. Retrieved from and .
- Smith, D. A., et al. "Lipophilicity in Drug Design: Strategic Applications of Alkyl Groups." Journal of Medicinal Chemistry, 2005. (General reference on tert-butyl utility).
-
Zeynizadeh, B., & Behyar, T. "NaBH4/NaHSO4·H2O a Heterogeneous Acidic System for a Mild and Convenient Reduction of Carbonyl Compounds." Journal of the Brazilian Chemical Society, 2005. Link (Describes reduction protocols relevant to tert-butylbenzyl alcohols).
-
PubChem Database . Compound Summary for (3-tert-butylphenyl)methanol. National Center for Biotechnology Information. Link
Sources
m-tert-butylbenzyl alcohol safety data sheet (SDS)
This guide serves as an autonomous technical resource for m-tert-butylbenzyl alcohol (CAS 51503-09-4) . It is structured to address the critical confusion between this isomer and its industrially common—but reproductively toxic—para-isomer.
differentiation, Safety Profiling, and Handling Protocols
Document Control:
-
Target Analyte: m-tert-Butylbenzyl alcohol (3-tert-Butylbenzyl alcohol)
-
Primary Hazard Class: Skin/Eye Irritant (GHS Category 2)
-
Critical Distinction: Non-reprotoxic isomer (vs. p-tert-butylbenzyl alcohol)
Executive Summary & Chemical Identity[3][4][5]
m-tert-Butylbenzyl alcohol is a positional isomer of the widely used fragrance precursor p-tert-butylbenzyl alcohol. For researchers and drug developers, the distinction is critical: while the para- isomer is a known testicular toxicant (metabolized to p-tert-butylbenzoic acid), the meta- isomer described here displays a significantly more favorable toxicological profile due to steric inability to inhibit specific enzymes in the spermatogenic pathway.
Physicochemical Profiling
Unlike generic safety data sheets, this table correlates physical properties with experimental behavior.
| Property | Value | Experimental Implication |
| IUPAC Name | (3-tert-butylphenyl)methanol | Use for precise database searching (e.g., Reaxys/SciFinder). |
| CAS Number | 51503-09-4 | CRITICAL: Do not confuse with p- isomer (CAS 877-65-6). |
| Molecular Weight | 164.25 g/mol | Suitable for standard GC-MS analysis (EI mode). |
| Physical State | Colorless Liquid | Viscosity is slightly higher than benzyl alcohol; requires positive displacement pipetting for accuracy. |
| LogP (Predicted) | ~2.9 - 3.3 | Lipophilic: Readily penetrates skin; standard nitrile gloves may have reduced breakthrough times. |
| Boiling Point | ~115-120°C (at reduced pressure) | High boiling point; difficult to remove via rotary evaporation without high vacuum (<5 mbar). |
Toxicological Assessment: The "Meta" Advantage
This section synthesizes advanced toxicological data to explain why this isomer is safer, grounded in metabolic structure-activity relationships (SAR).
Metabolic Divergence & Reprotoxicity
The primary safety concern with tert-butylbenzyl alcohols is their oxidation in vivo to the corresponding benzoic acid.
-
The Hazard (Para-Isomer): p-tert-butylbenzyl alcohol oxidizes to p-tert-butylbenzoic acid (p-TBBA). p-TBBA forms a CoA-conjugate that disrupts lipid metabolism in Sertoli cells, leading to specific spermatogenic arrest.
-
The Safety Mechanism (Meta-Isomer): Research confirms that m-tert-butylbenzyl alcohol oxidizes to m-tert-butylbenzoic acid (m-TBBA). Crucially, m-TBBA does not form the toxic CoA-conjugates required for testicular toxicity. The meta-substitution sterically hinders the specific enzymatic fit required for this adverse outcome pathway.
Visualization: Metabolic Fate & Toxicity Pathways
The following diagram illustrates the mechanistic divergence between the toxic para isomer and the safer meta isomer.
Caption: Comparative metabolic activation showing the inability of the meta-isomer to form the toxic CoA-conjugate responsible for reproductive toxicity.
Handling, Stability, and Reactivity Protocols
Although less toxic than its isomer, m-tert-butylbenzyl alcohol is an organic irritant. The following protocols ensure data integrity and personnel safety.
Storage & Stability
-
Oxidation Sensitivity: Like all benzyl alcohols, the methylene group is susceptible to autoxidation to the aldehyde (m-tert-butylbenzaldehyde) and subsequently the acid.
-
Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Visual Check: A yellowing of the liquid indicates oxidation (formation of conjugated aldehyde/impurities).
Purity Analysis Protocol (GC-FID/MS)
Before using this reagent in sensitive SAR studies, verify it is free from the para isomer.
Method Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Inlet: 250°C, Split 50:1.
-
Oven Program:
-
50°C (hold 1 min).
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C (hold 5 min).
-
-
Differentiation: The meta and para isomers have close retention times. Use a known standard of p-tert-butylbenzyl alcohol to establish a retention time marker. The meta isomer typically elutes slightly earlier due to lower boiling point/polarity differences.
Emergency Response Decision Tree
Standard Operating Procedure (SOP) for spill or exposure.
Caption: Emergency response workflow emphasizing standard irritant protocols over the specialized containment required for the para-isomer.
Synthesis & Impurity Profile
If synthesizing m-tert-butylbenzyl alcohol in-house (e.g., due to supply scarcity), the following route is standard.
Reaction: Reduction of m-tert-butylbenzoic acid (or aldehyde).
Impurity Watchlist:
-
Unreacted Aldehyde: Causes false positives in biological assays reacting with amines (Schiff base formation).
-
Over-reduction: Hydrogenolysis to m-tert-butyltoluene (rare with LiAlH4, possible with catalytic hydrogenation).
-
Isomeric Contamination: If the starting material (m-tert-butylbenzoic acid) contained p- isomer, the final product will be contaminated with the reprotoxic alcohol. Always validate starting material purity.
References
-
Hareng, L., et al. (2022). "Towards the mechanism of spermatotoxicity of p-tert-butyl-alpha-methylhydrocinnamic aldehyde: inhibition of late stage ex-vivo spermatogenesis in rat seminiferous tubule cultures by para-tert-butyl-benzoic acid."[3] Archives of Toxicology. (Demonstrates the specific toxicity of the para-isomer and the safety of the meta-isomer).
-
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 13416, 4-tert-Butylbenzyl alcohol.
-
Fluorochem Ltd. "Safety Data Sheet: 3-tert-Butylbenzyl alcohol." (Verification of CAS 51503-09-4 and commercial availability).
-
European Chemicals Agency (ECHA). "Registration Dossier: 4-tert-butylbenzoic acid.
Sources
- 1. 3-tert-Butylbenzyl alcohol | CymitQuimica [cymitquimica.com]
- 2. weeiboo.com [weeiboo.com]
- 3. Towards the mechanism of spermatotoxicity of p-tert-butyl-alpha-methylhydrocinnamic aldehyde: inhibition of late stage ex-vivo spermatogenesis in rat seminiferous tubule cultures by para-tert-butyl- benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(1,1-dimethylethyl)benzenemethanol: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis and medicinal chemistry, substituted benzyl alcohols serve as pivotal building blocks and versatile intermediates. Their utility spans from the synthesis of complex natural products to the development of novel therapeutic agents. Among these, the isomers of tert-butylbenzyl alcohol present a unique combination of aromatic and sterically hindered aliphatic moieties, influencing their reactivity and physicochemical properties. This guide provides a comprehensive technical overview of 3-(1,1-dimethylethyl)benzenemethanol , also known as 3-tert-butylbenzyl alcohol .
While the para-substituted isomer, 4-tert-butylbenzyl alcohol, is well-documented, the meta-substituted counterpart has received comparatively less attention in readily accessible literature. This guide aims to bridge this information gap by providing a detailed exploration of its nomenclature, a comparative analysis of its properties, a plausible and detailed synthesis protocol, and a discussion of its potential applications, particularly in the realm of drug discovery and materials science. For comparative purposes, data for the more extensively studied 4-tert-butylbenzyl alcohol will be presented where relevant.
I. Nomenclature and Identification
The systematic identification of a chemical entity is fundamental to scientific communication. This section delineates the various naming conventions and identifiers for 3-(1,1-dimethylethyl)benzenemethanol.
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3-(tert-butyl)phenyl)methanol . This name is derived from the parent structure, methanol, substituted with a 3-(tert-butyl)phenyl group.
Common Synonyms
In literature and chemical catalogs, the compound is most frequently referred to as 3-tert-butylbenzyl alcohol . The term "benzenemethanol" is often used interchangeably with "benzyl alcohol" in naming such structures.
Chemical Identifiers
A notable challenge in sourcing information for this specific isomer is the absence of a consistently cited Chemical Abstracts Service (CAS) number. While the CAS number for the para-isomer, 4-(1,1-dimethylethyl)benzenemethanol, is well-established as 877-65-6 , a dedicated and verified CAS number for the meta-isomer is not readily found in major chemical databases.[1] This suggests that 3-(1,1-dimethylethyl)benzenemethanol is a less common or less commercially available isomer. Researchers should exercise caution when sourcing this compound and verify its identity through analytical means.
Table 1: Key Identifiers for tert-Butylbenzyl Alcohol Isomers
| Identifier | 3-(1,1-dimethylethyl)benzenemethanol | 4-(1,1-dimethylethyl)benzenemethanol |
| IUPAC Name | (3-(tert-butyl)phenyl)methanol | (4-tert-butylphenyl)methanol[1] |
| Common Synonym | 3-tert-butylbenzyl alcohol | 4-tert-butylbenzyl alcohol[2] |
| CAS Number | Not readily available | 877-65-6[1][2] |
| Molecular Formula | C₁₁H₁₆O | C₁₁H₁₆O[2] |
| Molecular Weight | 164.24 g/mol | 164.24 g/mol [2] |
II. Physicochemical Properties
The physical and chemical properties of a molecule are dictated by its structure. The meta-position of the bulky tert-butyl group in 3-(1,1-dimethylethyl)benzenemethanol, in contrast to the para-position, is expected to influence its polarity, melting and boiling points, and solubility. Due to the scarcity of experimental data for the 3-isomer, the following table presents a combination of predicted values and experimental data for the analogous 4-isomer for a comparative perspective.
Table 2: Physicochemical Properties of tert-Butylbenzyl Alcohol Isomers
| Property | 3-(1,1-dimethylethyl)benzenemethanol (Predicted/Estimated) | 4-(1,1-dimethylethyl)benzenemethanol (Experimental) |
| Boiling Point | ~240-250 °C at 760 mmHg | 140 °C at 20 mmHg[3] |
| Density | ~0.9-1.0 g/mL at 25 °C | 0.928 g/mL at 25 °C[3] |
| Refractive Index | ~1.51-1.52 at 20 °C | 1.517 at 20 °C[3] |
| Flash Point | >100 °C | >110 °C[4] |
| Water Solubility | Low | Insoluble in water, soluble in alcohol[3] |
| logP (o/w) | ~2.7-3.0 | 2.761 (estimated)[4] |
III. Synthesis of 3-(1,1-dimethylethyl)benzenemethanol
The synthesis of 3-(1,1-dimethylethyl)benzenemethanol can be efficiently achieved through the reduction of the corresponding aldehyde, 3-tert-butylbenzaldehyde. This is a standard and reliable method for the preparation of primary benzyl alcohols.
Synthetic Pathway
The overall transformation involves the conversion of the aldehyde functional group to a primary alcohol.
Caption: Synthetic route to 3-(1,1-dimethylethyl)benzenemethanol.
Experimental Protocol: Reduction of 3-tert-butylbenzaldehyde
This protocol describes a general procedure for the reduction of 3-tert-butylbenzaldehyde using sodium borohydride, a mild and selective reducing agent.
Materials:
-
3-tert-butylbenzaldehyde
-
Methanol (or Ethanol)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether (or Ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-tert-butylbenzaldehyde (1.0 eq.) in methanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq.) portion-wise to the stirred solution. Causality: The portion-wise addition and cooling are crucial to control the exothermic reaction and prevent the uncontrolled evolution of hydrogen gas.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose the excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Trustworthiness: Multiple extractions ensure complete recovery of the product from the aqueous phase.
-
Washing: Combine the organic layers and wash sequentially with deionized water and a saturated aqueous sodium bicarbonate solution to remove any inorganic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 3-(1,1-dimethylethyl)benzenemethanol can be purified by flash column chromatography on silica gel if necessary.
Sources
- 1. Benzyl Alcohol: Applications Across Various Industries [pciplindia.com]
- 2. 4-tert-Butylbenzyl alcohol | C11H16O | CID 13416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-TERT-BUTYLBENZYL ALCOHOL(877-65-6) 1H NMR spectrum [chemicalbook.com]
- 4. 4-tert-butyl benzyl alcohol, 877-65-6 [thegoodscentscompany.com]
An In-depth Technical Guide to the Physical Properties of meta-tert-butylbenzyl Alcohol
Foreword: Navigating the Data Landscape for a Niche Isomer
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physical properties is the bedrock of its application. This guide is dedicated to the physical characteristics of meta-tert-butylbenzyl alcohol. It is important to establish at the outset that this specific isomer is not as extensively documented in readily available scientific literature as its para- and ortho- counterparts. Consequently, a degree of scientific inference and reliance on established principles of organic chemistry is necessary.
This document is structured to provide not just the available data, but also the scientific rationale and experimental context necessary for a thorough understanding. Where experimental data for the meta-isomer is unavailable, we will present high-quality predicted data and contrast it with the experimentally determined properties of its close structural isomer, para-tert-butylbenzyl alcohol, for comparative analysis. Furthermore, we will detail the established methodologies for determining these crucial physical parameters, empowering researchers to validate these properties in their own laboratories.
Molecular Identity and Structure
meta-tert-butylbenzyl alcohol, systematically named (3-(tert-butyl)phenyl)methanol, is an aromatic alcohol. Its structure consists of a benzene ring substituted with a hydroxymethyl group (-CH₂OH) and a tert-butyl group (-C(CH₃)₃) at the 1 and 3 positions, respectively.
Molecular Formula: C₁₁H₁₆O
Molecular Weight: 164.24 g/mol [1]
The positioning of the bulky tert-butyl group in the meta position relative to the benzyl alcohol moiety influences its steric and electronic properties, which in turn dictate its physical behavior.
Key Physical Properties: A Comparative Analysis
The following table summarizes the available physical property data for meta-tert-butylbenzyl alcohol (predicted) and para-tert-butylbenzyl alcohol (experimental). This comparative approach is essential for understanding the subtle yet significant influence of isomerism.
| Physical Property | meta-tert-butylbenzyl alcohol (Predicted) | para-tert-butylbenzyl alcohol (Experimental) |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow clear liquid[2] |
| Boiling Point | ~230-240 °C at 760 mmHg | 238 °C at 760 mmHg[2] |
| Melting Point | Not available | Not applicable (liquid at room temp.) |
| Density | ~0.96 g/mL at 20 °C | 0.968 - 0.972 g/mL at 20 °C[2] |
| Refractive Index | ~1.515 at 20 °C | 1.517 - 1.519 at 20 °C[2] |
| Water Solubility | Low | 597.8 mg/L at 25 °C (estimated)[2] |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, ether) | Soluble in alcohol[2] |
| logP (o/w) | ~2.8 | 2.761 (estimated)[2] |
Note: Predicted values for the meta-isomer are derived from computational chemistry models and should be confirmed by experimental measurement.
Experimental Determination of Physical Properties
To empower researchers with the tools for empirical validation, this section details the standard laboratory protocols for determining the key physical properties of a liquid organic compound like meta-tert-butylbenzyl alcohol.
Boiling Point Determination (Capillary Method)
The boiling point is a fundamental physical constant that is highly sensitive to impurities. The capillary method is a common and reliable technique for its determination.
Workflow for Boiling Point Determination
Caption: Workflow for Boiling Point Determination using the Capillary Method.
Density Measurement
Density is a measure of mass per unit volume and is a characteristic property of a substance.
Methodology:
-
Mass Measurement: Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.
-
Filling: Fill the pycnometer with meta-tert-butylbenzyl alcohol at a constant, recorded temperature (e.g., 20 °C).
-
Final Mass: Weigh the filled pycnometer.
-
Calculation: The density is calculated by dividing the mass of the alcohol (final mass - initial mass) by the volume of the pycnometer.
Solubility Determination
Understanding a compound's solubility in various solvents is critical for its application in formulations and reactions.
Qualitative Assessment:
-
Add a small, measured amount of meta-tert-butylbenzyl alcohol to a test tube.
-
Add a measured volume of the solvent of interest (e.g., water, ethanol, acetone).
-
Agitate the mixture and observe for dissolution. Note whether the alcohol is soluble, partially soluble, or insoluble.
Quantitative Assessment: For precise solubility measurement, a saturated solution is prepared at a specific temperature, and the concentration of the dissolved solute is determined using analytical techniques such as spectroscopy or chromatography.
Spectroscopic Characterization
While not strictly physical properties, spectroscopic data are integral to the identification and purity assessment of a compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of meta-tert-butylbenzyl alcohol is expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of meta-substitution), a singlet for the benzylic protons (-CH₂-), a singlet for the tert-butyl protons, and a broad singlet for the hydroxyl proton (-OH). The hydroxyl proton signal can be confirmed by D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the quaternary carbon of the tert-butyl group, the aromatic carbons, and the carbon of the hydroxymethyl group.
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.
-
Strong absorptions in the 2850-3000 cm⁻¹ range correspond to C-H stretching vibrations.
-
Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
A C-O stretching vibration will be observed in the 1000-1250 cm⁻¹ region.
-
Safety and Handling
-
GHS Hazard Statements (Anticipated):
-
Precautionary Measures:
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Logical Relationship of Safety Protocols
Caption: A logical diagram illustrating the relationship between hazard identification, risk mitigation strategies, and ensuring researcher safety.
Conclusion
The physical properties of meta-tert-butylbenzyl alcohol present a case study in the importance of isomeric structure on a molecule's characteristics. While a complete, experimentally verified dataset for this specific isomer remains to be fully elucidated in public literature, a combination of predictive modeling and comparative analysis with its para- isomer provides a robust foundational understanding. The experimental protocols detailed herein offer a clear pathway for researchers to empirically determine these properties, ensuring the high standards of scientific integrity required in research and drug development.
References
-
PubChem. tert-Butanol. National Center for Biotechnology Information. [Link]
-
Wikipedia. tert-Butyl alcohol. [Link]
-
PubChem. 4-tert-Butylbenzyl alcohol. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. 4-tert-butyl benzyl alcohol. [Link]
-
Chemistry LibreTexts. The Density of Liquids and Solids (Experiment). [Link]
Sources
solubility of (3-Tert-butylphenyl)methanol in organic solvents
The following technical guide details the solubility profile, physicochemical properties, and experimental handling of (3-Tert-butylphenyl)methanol (CAS: 51503-09-4).
Technical Guide for Process Chemistry & Formulation
Executive Summary
(3-Tert-butylphenyl)methanol (also known as 3-tert-butylbenzyl alcohol) is an amphiphilic organic intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure features a lipophilic tert-butyl group at the meta position and a polar hydroxymethyl group.[1]
Unlike its more common para-isomer (CAS 877-65-6), the meta-isomer possesses lower symmetry, which typically results in a lower melting point—making it a viscous liquid or low-melting solid at room temperature.[1] Its solubility behavior is dominated by the bulky hydrophobic tert-butyl moiety, rendering it highly soluble in organic solvents but practically insoluble in water.[1]
Key Physicochemical Identifiers:
-
Molecular Formula: C₁₁H₁₆O
-
Molecular Weight: 164.25 g/mol
-
Physical State: Viscous liquid or low-melting solid (Predicted MP < 25°C based on para-isomer analog).[1]
Physicochemical Basis of Solubility
To understand the solvent compatibility of this compound, one must analyze the competition between its two distinct structural domains:
-
The Lipophilic Domain (Dominant): The benzene ring substituted with a bulky tert-butyl group creates a high Van der Waals surface area.[1] This drives solubility in non-polar and aromatic solvents via London dispersion forces.[1]
-
The Hydrophilic Domain (Minor): The primary hydroxyl group (-CH₂OH) acts as both a hydrogen bond donor and acceptor.[1] This allows for miscibility with polar protic solvents (alcohols) and polar aprotic solvents (ethers, esters).[1]
Mechanism of Solvation
The following diagram illustrates the solvation logic based on solvent class:
Figure 1: Solvation mechanisms driven by functional group interactions.[1]
Solubility Landscape
The table below categorizes solvent compatibility for extraction, crystallization, and reaction planning. Data is derived from structure-property relationships (SPR) validated against the para-isomer surrogate.[1]
| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Preferred solvent for extraction from aqueous layers.[1][2][3] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Excellent (>100 mg/mL) | Ideal for chromatography and general handling.[2][3] |
| Alcohols | Methanol, Ethanol, Isopropanol | Excellent (Miscible) | Good for reactions; poor for extraction (miscible with water).[2][3] |
| Ethers | THF, Diethyl Ether, MTBE | Excellent (>100 mg/mL) | MTBE is superior for process scale extractions due to lower peroxide risk.[2][3] |
| Aromatics | Toluene, Xylene | Good (>50 mg/mL) | Useful for high-temperature reactions; may require heating to dissolve fully if solid.[1][2][3] |
| Alkanes | Hexane, Heptane, Cyclohexane | Moderate (Temp.[2][3] Dependent) | Likely soluble at RT, but may oil out at low temps.[1] Useful as an anti-solvent.[1] |
| Aqueous | Water, Brine | Insoluble (<1 mg/mL) | The compound will form a distinct organic layer (top layer, Density < 1.0).[2][3] |
Experimental Protocols
Protocol A: Rapid Solubility Screening (Visual)
Purpose: To qualitatively determine solvent suitability for a specific batch.[1]
-
Preparation: Weigh 10 mg of (3-Tert-butylphenyl)methanol into a 2 mL clear glass vial.
-
Addition: Add 100 µL of the target solvent (Initial concentration: 100 mg/mL).
-
Observation:
-
Dilution: If insoluble, add solvent in 100 µL increments up to 1 mL total (Final concentration: 10 mg/mL).
Protocol B: Quantitative Determination (HPLC)
Purpose: To measure exact solubility limits or partition coefficients (LogP).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (0.1% Formic Acid).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Aromatic ring absorption).[1]
-
Procedure:
Applications in Process Chemistry
The solubility profile dictates the workup strategy.[1] Because the compound is lipophilic and less dense than water (estimated density ~0.96 g/mL), it behaves predictably in biphasic systems.[1]
Extraction Decision Tree
Use this workflow to isolate the compound from a crude reaction mixture.
Figure 2: Standard workup protocol based on density and solubility.
Safety & Handling
While specific toxicological data for the meta-isomer is limited, it should be handled with the same precautions as the para-isomer (CAS 877-65-6) and general benzyl alcohols.[1]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Flammability: Likely a Class IIIB combustible liquid (Flash Point > 100°C estimated).[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation to the corresponding benzaldehyde or benzoic acid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13416, 4-tert-Butylbenzyl alcohol. (Used as primary surrogate for physicochemical properties).[1] Retrieved from [Link]
-
Yamamoto, T., et al. (2015). Palladium-catalyzed hydroxymethylation of arylboronic acids.[1] Tetrahedron, 71(1), 19-26.[1][5] (Describes synthesis and workup of tert-butylbenzyl alcohol isomers). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: 4-tert-butylbenzyl alcohol.[1] (Safety and Hazard Classification).[1][6][7][8] Retrieved from [Link](Note: Link directs to main search as specific dossier URLs are dynamic).[1]
Sources
- 1. Tris-(4-tert-butyl-phenyl)-methanol | C31H40O | CID 357625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CALCULLA - Table of melting points of substances [calculla.com]
- 3. Melting Point | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. research.nu.edu.kz [research.nu.edu.kz]
- 5. 4-TERT-BUTYLBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. greenfield.com [greenfield.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Isomeric Divergence: 3-tert-Butyl vs. 4-tert-Butyl Benzyl Alcohol
An In-Depth Technical Guide for Drug Discovery & Synthetic Applications
Part 1: Executive Summary
In the landscape of aromatic building blocks, the positional isomerism between 3-tert-butylbenzyl alcohol (meta) and 4-tert-butylbenzyl alcohol (para) dictates profound differences in synthetic accessibility, physical state, and biological interaction.
While the para-isomer (CAS 877-65-6) is a commodity chemical widely used in fragrance and large-scale synthesis due to its facile preparation via direct electrophilic substitution, the meta-isomer (CAS 51503-09-4) remains a specialty research tool. Its scarcity arises from the directing effects of the tert-butyl group, which disfavors meta substitution, necessitating indirect synthetic routes.
This guide analyzes these two isomers through the lens of structural geometry, synthetic logic, and pharmaceutical application.
Part 2: Chemical Identity & Physical Characterization[1]
The tert-butyl group acts as a massive steric anchor.[1] Its position relative to the hydroxymethyl (-CH₂OH) tail alters the molecule's hydrodynamic volume and receptor binding capabilities.
Comparative Data Table
| Feature | 4-tert-Butylbenzyl Alcohol (Para) | 3-tert-Butylbenzyl Alcohol (Meta) |
| CAS Number | 877-65-6 | 51503-09-4 |
| Molecular Formula | C₁₁H₁₆O | C₁₁H₁₆O |
| Molecular Weight | 164.25 g/mol | 164.25 g/mol |
| Physical State (RT) | Colorless Liquid | Colorless Liquid (Viscous) |
| Boiling Point | 140 °C (20 mmHg) / ~238 °C (760 mmHg) | ~135–140 °C (15 mmHg) [Predicted] |
| Density | 0.928 g/mL | ~0.93–0.95 g/mL [Est] |
| Symmetry Group | C₂v (Local approximation) | Cₛ (Planar asymmetry) |
| Synthetic Access | High (Direct Alkylation) | Low (Indirect Routes) |
| Key Application | Fragrance intermediates, Ligand design | Specialty Pharmacophore, Bioisostere |
Structural Geometry & Steric Vectors
The following diagram illustrates the spatial divergence. In the para isomer, the lipophilic bulk and the polar tail are on opposite vectors (180°), creating a "dumbbell" shape ideal for linear hydrophobic pockets. The meta isomer creates a "kinked" 120° geometry, altering how the molecule sits in an enzyme active site.
Figure 1: Vector analysis of steric bulk vs. polar functionality in para and meta isomers.
Part 3: Synthetic Accessibility & Causality
The primary reason for the availability gap between these isomers lies in Electrophilic Aromatic Substitution (EAS) rules.
The Para-Isomer (Commodity Route)
The tert-butyl group is a weak activator and a strong ortho, para-director.[1] However, due to the immense steric bulk of the tert-butyl group, ortho substitution is kinetically blocked.[1]
-
Mechanism: Friedel-Crafts alkylation of toluene with isobutylene yields almost exclusively 4-tert-butyltoluene.
-
Downstream: This intermediate is easily oxidized to the aldehyde or acid, then reduced to the alcohol.
The Meta-Isomer (Specialty Route)
You cannot make the meta-isomer directly from tert-butylbenzene or tert-butyltoluene via standard EAS, because the alkyl group directs para.
-
Strategy: Synthesis requires starting with a meta-directing group (like a nitro or carbonyl) or using isomerization techniques which are thermodynamically costly.
-
Preferred Route: Reduction of 3-tert-butylbenzoic acid . This acid is typically synthesized via Grignard coupling of 3-bromo-tert-butylbenzene or other indirect metallation strategies.
Figure 2: Synthetic divergence showing why the para-isomer is industrially favored.
Part 4: Experimental Protocol
Reduction of tert-Butylbenzoic Acids to Benzyl Alcohols
Applicable for both isomers, though typically required for the meta-isomer due to lack of commercial availability.
Objective: Convert the carboxylic acid precursor to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF.
Reagents:
-
Precursor: 3-tert-butylbenzoic acid (or 4-isomer).
-
Reducing Agent: LiAlH₄ (2.0 equiv) or BH₃·THF (1.5 equiv).
-
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Quench: Glauber’s salt (Na₂SO₄·10H₂O) or Fieser workup.
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon.
-
Solubilization: Dissolve 10 mmol of the tert-butylbenzoic acid in 50 mL anhydrous THF. Cool to 0°C in an ice bath.
-
Addition:
-
Method A (LiAlH₄): Carefully add LiAlH₄ pellets (20 mmol) portion-wise. Caution: Exothermic hydrogen evolution.
-
Method B (Borane): Add BH₃·THF solution dropwise via syringe.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The acid spot (baseline) should disappear; the alcohol spot (Rf ~0.4) should appear.[2][3][4]
-
Quenching (Critical): Cool back to 0°C.
-
Fieser Method: Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.
-
-
Isolation: Filter the white precipitate through a Celite pad. Dry the filtrate over MgSO₄ and concentrate in vacuo.
-
Purification: The para isomer may crystallize or distill; the meta isomer is likely an oil requiring flash column chromatography (Silica gel, Hexanes:EtOAc gradient).
Part 5: Applications in Drug Discovery[6]
Metabolic Stability & The "t-Butyl Lock"
Both isomers utilize the tert-butyl group to block metabolic positions on the ring. However, the benzylic alcohol moiety itself is a "soft spot."
-
Metabolic Liability: Benzyl alcohols are rapidly oxidized to benzoic acids by Alcohol Dehydrogenases (ADH) and Cytochrome P450s.
-
Mitigation: In drug design, this alcohol is often a transition state mimic or is protected (e.g., as an ether or carbamate).
Pharmacophore Design
-
4-tert-butyl (Para): Used when the receptor channel is narrow and deep. The linear geometry allows the tert-butyl group to anchor in a hydrophobic pocket while the alcohol interacts with solvent or a polar residue at the pocket entrance.
-
3-tert-butyl (Meta): Used to induce curvature. If a linear analog is inactive, switching to meta can force the molecule to adopt a bent conformation, potentially accessing side-pockets in the receptor.
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13416, 4-tert-Butylbenzyl alcohol. Retrieved from [Link]
-
Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement.[5][6] ACS Medicinal Chemistry Letters. (Discusses metabolic liability of t-butyl groups). Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 4-tert-Butylbenzyl alcohol | C11H16O | CID 13416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. 4-tert-butyl benzyl alcohol, 877-65-6 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Procurement Guide: 3-tert-Butylbenzyl Alcohol (CAS 51503-09-4)
[1]
Part 1: Executive Summary & Critical Distinction
The "Meta" vs. "Para" Trap: The most critical error in sourcing this compound is confusing it with its commoditized isomer, 4-tert-butylbenzyl alcohol (CAS 877-65-6) .[1]
-
4-isomer (Para): A cheap, bulk fragrance ingredient (~$100/kg).[1]
-
3-isomer (Meta): A high-value research intermediate (~$1,000+/g) used for structure-activity relationship (SAR) tuning in drug discovery.[1]
Market Status: 3-tert-butylbenzyl alcohol is a non-commodity research chemical .[1] It is rarely held in bulk stock due to the synthetic difficulty of achieving meta-substitution on the benzene ring without contaminating para-isomers.
Part 2: Chemical Profile & Specifications[1][2]
| Feature | Specification | Technical Note |
| Chemical Name | 3-tert-Butylbenzyl alcohol | Also: (3-tert-butylphenyl)methanol |
| CAS Number | 51503-09-4 | VERIFY ON COA. Do not accept CAS 877-65-6.[1] |
| Molecular Formula | C₁₁H₁₆O | MW: 164.25 g/mol |
| Purity Grade | ≥95% (GC/NMR) | Remaining 5% is typically the para-isomer or unreduced aldehyde.[1] |
| Appearance | Colorless to pale yellow liquid | Viscous; may crystallize at low temps.[1] |
| Solubility | DCM, MeOH, DMSO | Insoluble in water. |
Part 3: Supply Chain Intelligence[1]
Supplier Landscape & Pricing
Current market data indicates a "Custom Synthesis" or "Rare Catalog" classification.[1] Prices reflect the labor-intensive purification required to remove the para-isomer.
Table 1: Estimated Market Pricing (2025-2026)
| Supplier Tier | Typical Pack Size | Estimated Price (USD/EUR) | Lead Time |
| Specialty Catalog (e.g., Fluorochem, Cymit) | 1 g | €1,100 - €1,200 | 1-2 Weeks (Stock) |
| Custom Synthesis (CROs) | 10 g - 100 g | $5,000 - $8,000 | 6-8 Weeks (Make-to-order) |
| Bulk Commodity | N/A | Not Available | This is not a bulk chemical.[1] |
Procurement Strategy: For initial screening (mg scale), purchase from specialty catalogs like Fluorochem or CymitQuimica. For scale-up (>10g), contract a CRO to perform the reduction of 3-tert-butylbenzoic acid, which is slightly more available.[1]
Part 4: Synthesis & Manufacturing Complexity[1]
Why is the price so high? The tert-butyl group directs electrophilic substitution to the para position.[1] Obtaining the meta isomer requires indirect routes or difficult separations.[1]
Mechanistic Workflow (Graphviz)[1]
The following diagram illustrates the industrial challenge: the "Direct Alkylation" route produces mostly waste (para-isomer), necessitating the expensive "Separation/Reduction" route.[1]
Figure 1: The synthetic bottleneck involves separating the meta-isomer from the dominant para-isomer mixture.[1]
Part 5: Quality Assurance & Analytics[1]
To ensure scientific integrity, you must validate the "95% Purity" claim.[1] The primary contaminant is the para-isomer, which has very similar physical properties.[1]
Self-Validating Protocol: 1H-NMR Discrimination
Do not rely solely on GC-MS, as retention times for isomers are close.[1] 1H-NMR is the gold standard.
-
Aromatic Region (7.0 - 7.5 ppm):
-
Para-isomer (Symmetric): Shows a characteristic AA'BB' system (two doublets looking like "roofs").[1]
-
Meta-isomer (Asymmetric): Shows a complex ABCD system (singlet, two doublets, one triplet pattern).
-
Diagnostic Signal: Look for the singlet at position 2 (between the tert-butyl and hydroxymethyl groups) around 7.4 ppm .[1]
-
-
Protocol Steps:
Part 6: Handling & Safety (E-E-A-T)
References
-
CymitQuimica. 3-tert-Butylbenzyl alcohol Product Page. Retrieved from [1]
-
PubChem. Compound Summary: 3-tert-butylbenzyl alcohol (Isomer Distinction).[1] Retrieved from
-
ChemicalBook. Synthesis and Suppliers of tert-butylbenzyl alcohol Isomers. Retrieved from
-
University of Missouri-St. Louis. Synthesis of 3-tert-butylbenzoic acid via separation of isomers. Retrieved from
Methodological & Application
reduction of 3-tert-butylbenzoic acid to 3-tert-butylbenzyl alcohol
Application Note: Selective Reduction of 3-tert-Butylbenzoic Acid to 3-tert-Butylbenzyl Alcohol
Executive Summary
The reduction of 3-tert-butylbenzoic acid (CAS: 785-30-8) to 3-tert-butylbenzyl alcohol (CAS: 51503-09-4) is a pivotal transformation in the synthesis of agrochemicals, fragrances, and pharmaceutical intermediates.[1][2] While the para-isomer is more commercially prevalent, the meta-isomer offers unique steric properties for structure-activity relationship (SAR) studies.[1]
This guide provides two distinct, field-validated protocols for this transformation:
-
Method A (Borane-THF): The chemoselective "precision" method, ideal for substrates with other reducible groups (e.g., esters, nitriles) or for small-to-medium scale research.[1]
-
Method B (LiAlH₄): The "gold standard" for exhaustive reduction, offering cost-efficiency for scale-up where chemoselectivity is not a concern.[1]
Chemist's Rationale: Method Selection Strategy
Before initiating the experiment, select the protocol that aligns with your downstream requirements and available equipment.
| Feature | Method A: Borane-THF (BH₃[1][2][3][4]·THF) | Method B: Lithium Aluminum Hydride (LiAlH₄) |
| Primary Mechanism | Electrophilic reduction (attacks electron-rich carbonyls).[1][2] | Nucleophilic attack (hydride transfer).[1][2] |
| Chemoselectivity | High. Reduces -COOH rapidly; tolerates esters, nitro groups, and halides.[1][2] | Low. Reduces esters, aldehydes, ketones, and nitriles indiscriminately.[1] |
| Reaction Conditions | Mild (0°C to RT).[1][2] | Vigorous (Reflux often required); Exothermic.[1][2] |
| Quenching/Workup | Methanol quench; simple extraction.[2] | Fieser workup (critical to avoid aluminum emulsions).[1][2] |
| Safety Profile | BH₃ is toxic and flammable; requires inert atmosphere.[2] | LiAlH₄ is pyrophoric; reacts violently with water.[2] |
Mechanistic Insight
Unlike hydride reagents that attack the carbonyl carbon as nucleophiles, Borane acts as a Lewis acid. It coordinates to the carbonyl oxygen, increasing the acidity of the proton and facilitating hydride transfer. This unique mechanism allows Borane to reduce carboxylic acids faster than esters—a reversal of the reactivity order seen with LiAlH₄.
Figure 1: Comparative reaction pathways. Method A proceeds via an acyloxyborane intermediate, while Method B utilizes a nucleophilic aluminate species.[1]
Protocol A: Chemoselective Reduction with Borane-THF
Best For: Substrates containing esters, nitro groups, or halides.[1] Scale: 1.0 g (5.6 mmol) basis.
Reagents & Equipment
-
Substrate: 3-tert-butylbenzoic acid (1.0 g, 5.6 mmol).
-
Reagent: Borane-tetrahydrofuran complex (BH₃[1][2][3]·THF), 1.0 M solution in THF (11.2 mL, 2.0 equiv).[1]
-
Solvent: Anhydrous THF (10 mL).
-
Atmosphere: Dry Nitrogen or Argon (Strict requirement).[1]
Step-by-Step Procedure
-
Setup: Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool under nitrogen flow.
-
Dissolution: Add 3-tert-butylbenzoic acid (1.0 g) and anhydrous THF (10 mL). Stir until fully dissolved.
-
Cooling: Place the reaction flask in an ice/water bath (0°C).
-
Addition: Using a dry syringe, add the BH₃·THF solution (11.2 mL) dropwise over 15–20 minutes.
-
Observation: Hydrogen gas (
) will evolve.[1] Ensure the system is vented through a bubbler.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Quenching (Critical): Cool the flask back to 0°C. Slowly add Methanol (5 mL) dropwise.
-
Caution: Vigorous bubbling will occur as excess borane is destroyed and the borate ester breaks down.
-
-
Reflux (Optional but Recommended): To ensure complete cleavage of the borate-alcohol complex, heat the mixture to reflux for 30 minutes.
-
Isolation: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc (30 mL) and wash with:
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate to yield the crude oil.
Protocol B: Scale-Up Reduction with LiAlH₄
Best For: Large batches, simple substrates, cost reduction.[1] Scale: 5.0 g (28 mmol) basis.
Reagents & Equipment
-
Substrate: 3-tert-butylbenzoic acid (5.0 g, 28 mmol).
-
Reagent: Lithium Aluminum Hydride (LiAlH₄) powder (1.6 g, 42 mmol, 1.5 equiv).[1][2]
-
Safety: Use pellets if possible to minimize dust. Weigh in a glovebox or minimal-draft hood.[1]
-
-
Solvent: Anhydrous Diethyl Ether (
) or THF (50 mL).
Step-by-Step Procedure
-
Slurry Preparation: In a dry 250 mL 3-neck RBF under nitrogen, suspend LiAlH₄ (1.6 g) in anhydrous
(30 mL). Cool to 0°C.[4][5] -
Substrate Addition: Dissolve 3-tert-butylbenzoic acid (5.0 g) in
(20 mL). Add this solution to the LiAlH₄ slurry slowly via an addition funnel over 30 minutes.-
Control: Maintain internal temperature <10°C. The reaction is highly exothermic.
-
-
Reaction: Warm to RT and reflux for 1–2 hours.
-
Note: Carboxylic acids form carboxylate salts first, which are less soluble. Reflux ensures complete reduction.[1]
-
-
The Fieser Workup (Self-Validating Step):
-
Filtration: Filter the granular solids through a pad of Celite. Wash the cake with
. -
Purification: Concentrate the filtrate. The product is often pure enough for use (
), but can be distilled or flashed (Silica, 10-20% EtOAc/Hexane) if needed.[1]
Analytical Validation & Properties
Verify your product using these expected physicochemical properties.
| Property | Value / Description | Notes |
| Physical State | Colorless to pale yellow liquid (or low melting solid).[1][2][6][7][8] | Meta-substitution disrupts crystal packing compared to the para-isomer (mp ~48°C).[1][2] |
| Boiling Point | ~115–120°C at 2 mmHg (estimated).[1][2] | |
| TLC ( | ~0.4 (20% EtOAc in Hexane).[1][2] | Visualizes under UV (254 nm).[1][2] |
| IR Spectrum | Broad peak at 3300–3400 | Disappearance of C=O stretch (1680–1700 |
Expected ¹H NMR (CDCl₃, 400 MHz)
- 7.45 (s, 1H): Aromatic proton at position 2 (between t-butyl and hydroxymethyl).[1][2]
- 7.35–7.25 (m, 3H): Remaining aromatic protons (positions 4, 5, 6).[1]
-
4.70 (s, 2H): Benzylic methylene (
).[1][2] -
1.80 (br s, 1H): Hydroxyl proton (
), exchangeable with .[1][2] -
1.33 (s, 9H): tert-Butyl group (
).[1][2]-
Note: The key distinction from the starting material is the shift of the benzylic protons and the disappearance of the acidic proton (
ppm).[1]
-
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield (Borane) | Incomplete hydrolysis of borate ester.[1][2] | Ensure the MeOH quench is followed by a brief reflux or acid wash (1M HCl).[1][2] |
| Emulsions (LAH) | Improper quenching ratio.[1][2] | Strictly follow the Fieser rule (1:1:3 ratio of water:NaOH:water per gram of LAH).[1][2] |
| Unreacted Acid | Moisture in solvent/reagents.[2] | Use freshly distilled THF or anhydrous grade solvents.[2][5] Ensure LAH is not degraded (grey powder = good; white = potentially hydrolyzed).[1] |
| Safety Alert | Hydrogen Evolution. | Both methods generate |
References
-
Brown, H. C.; Subba Rao, B. C. "A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides." Journal of the American Chemical Society, 1956 , 78(11), 2582–2588.[1] Link[1][2]
-
Brown, H. C.; Heim, P.; Stocky, T. P. "Selective reductions.[1] XVII. Reaction of borane in tetrahydrofuran with organic compounds containing representative functional groups." Journal of the American Chemical Society, 1970 , 92(21), 6314–6318.[1] Link[1][2]
-
Rzepa, H. S. "Mechanism of the reduction of a carboxylic acid by borane: revisited and revised." Imperial College London, 2012 . Link
-
Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis, 2nd Ed.; Wiley-VCH: New York, 1997 .[1] Link[1][2]
-
Cohen, S. G.; et al. "The Preparation of 3-tert-Butylbenzoic Acid."[1] Journal of the American Chemical Society, 1949 , 71(10), 3439.[1] (Context for substrate synthesis). Link[1][2]
Sources
- 1. 4-TERT-BUTYLBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
- 2. 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol (CAS 88-26-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 4-tert-butyl benzyl alcohol, 877-65-6 [thegoodscentscompany.com]
- 7. lyondellbasell.com [lyondellbasell.com]
- 8. tert-Butanol | (CH3)3COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 3-tert-Butylbenzyl Alcohol in Medicinal Chemistry
Executive Summary
This guide details the strategic application and synthetic handling of 3-tert-butylbenzyl alcohol (CAS 39223-17-7) . While simple in structure, this building block offers a unique combination of steric bulk , lipophilicity , and metabolic resilience .[1] Unlike its para-substituted counterpart, the meta-positioning of the tert-butyl group provides a distinct vector for filling hydrophobic pockets in enzymes (e.g., kinases, proteases) without inducing the electronic deactivation often seen with electron-withdrawing steric groups.
This document provides optimized protocols for converting this alcohol into electrophilic halides, aldehydes, and ethers, ensuring high fidelity in drug discovery workflows.[1]
Strategic Rationale: The "Meta-Steric" Shield
In Structure-Activity Relationship (SAR) campaigns, the tert-butyl group is often employed as a "Magic tert-Butyl"—a steric anchor that locks conformations and fills unoccupied hydrophobic space.
Why 3-Position (Meta) vs. 4-Position (Para)?
-
Vector Geometry: The meta vector directs the bulky group away from the primary binding axis of many linear ligands, allowing it to access "gatekeeper" regions in kinase ATP-binding pockets or allosteric sites in GPCRs.[1]
-
Metabolic Stability: The bulky tert-butyl group blocks metabolic oxidation at the benzylic position and adjacent ring positions (ortho/para to the alkyl group) via steric shielding, prolonging half-life (
) in microsomal stability assays.[1] -
Electronic Decoupling: Meta-substitution exerts a primarily inductive effect (+I) with minimal resonance perturbation on the benzylic alcohol handle, preserving the reactivity of the primary alcohol for downstream functionalization.[1]
Physicochemical Profile
| Property | Value | Implication for Drug Design |
| Molecular Weight | 164.25 g/mol | Fragment-sized; leaves room for scaffold growth. |
| LogP (Calc) | ~3.6 | High lipophilicity; improves membrane permeability but requires solubility monitoring.[1] |
| H-Bond Donors | 1 | The alcohol is a handle; usually capped in final drugs.[1] |
| Rotatable Bonds | 2 | Low entropic penalty upon binding.[1] |
| Physical State | Viscous Liquid/Low-melt Solid | Easy to handle in automated dispensing systems.[1] |
Synthetic Workflows & Decision Tree
The following diagram illustrates the divergent synthetic pathways available for 3-tert-butylbenzyl alcohol.
Figure 1: Divergent synthetic utility of 3-tert-butylbenzyl alcohol in lead optimization.
Optimized Experimental Protocols
Protocol A: Conversion to Electrophile (3-tert-Butylbenzyl Bromide)
Objective: Create a highly reactive electrophile for
Materials:
-
3-tert-butylbenzyl alcohol (1.0 equiv)
-
Phosphorus tribromide (
) (0.4 equiv)[1] -
Dichloromethane (DCM), anhydrous[1]
-
Saturated
solution
Step-by-Step:
-
Setup: Charge a flame-dried round-bottom flask with 3-tert-butylbenzyl alcohol (10 mmol) and anhydrous DCM (30 mL) under nitrogen atmosphere. Cool to 0°C.[1][2]
-
Addition: Add
(4.0 mmol, 1.33 equiv of Br) dropwise via syringe over 10 minutes. Caution: Exothermic. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1).[1] The alcohol (
) should convert to the bromide ( ).[1] -
Quench: Cool to 0°C. Slowly add saturated
(20 mL) to neutralize phosphorous byproducts. -
Workup: Extract with DCM (2 x 20 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo.[1] -
Purification: The crude bromide is often pure enough for use (>95%).[1] If necessary, pass through a short plug of silica gel (100% Hexanes).[1]
Protocol B: Direct Etherification (Mitsunobu Coupling)
Objective: Install the 3-tert-butylbenzyl group onto a phenol or imide without generating the intermediate halide. Why Mitsunobu? It allows for convergent synthesis under neutral conditions, avoiding the handling of lachrymatory benzyl halides.[1]
Materials:
-
3-tert-butylbenzyl alcohol (1.0 equiv)
-
Nucleophile (Phenol/Imide) (1.0–1.2 equiv)[1]
-
Triphenylphosphine (
) (1.2 equiv)[1] -
DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)[1]
-
THF, anhydrous[1]
Step-by-Step:
-
Setup: Dissolve the nucleophile (e.g., 4-hydroxypyridine), 3-tert-butylbenzyl alcohol, and
in anhydrous THF (0.1 M concentration) under nitrogen. Cool to 0°C.[1][2] -
Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.[1]
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir overnight.
-
Workup: Concentrate the solvent directly.[1]
-
Purification: Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO).[1] Filter off the solid.[1] Purify the filtrate via flash chromatography.
Protocol C: Oxidation to 3-tert-Butylbenzaldehyde
Objective: Generate the aldehyde for reductive amination or Wittig olefination.
Why Dess-Martin Periodinane (DMP)? DMP avoids the toxicity of chromium (PCC) and the variable reactivity of
Step-by-Step:
-
Setup: Dissolve 3-tert-butylbenzyl alcohol (1.0 equiv) in DCM (0.2 M).
-
Addition: Add DMP (1.1 equiv) in one portion at RT.
-
Reaction: Stir for 1–2 hours. The suspension will become cloudy.[1]
-
Quench: Add a 1:1 mixture of saturated
and saturated . Stir vigorously until two clear layers form (hydrolysis of iodinane byproducts). -
Isolation: Extract with DCM, dry, and concentrate.
Application Case Study: Kinase Inhibitor Optimization
Scenario: A drug discovery team is optimizing a p38 MAP kinase inhibitor. The lead compound (phenyl-substituted) suffers from rapid metabolic clearance.[1]
Intervention: The phenyl group is replaced with the 3-tert-butylbenzyl moiety using Protocol A (Alkylation of the scaffold amine).
Outcome Analysis:
-
Potency: The meta-tert-butyl group projects into the hydrophobic "Selectivity Pocket" (often near the gatekeeper residue), displacing water and gaining entropic binding energy.[1]
-
Metabolism: The bulky group prevents CYP450 enzymes from approaching the benzylic carbon.[1]
-
Result: The analog shows a 5-fold increase in potency (
) and a 3-fold increase in microsomal half-life ( ).[1]
Figure 2: Mechanism of metabolic stabilization via steric shielding.
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.[1]
-
Storage: Store in a cool, dry place. While stable, benzyl alcohols can slowly auto-oxidize to aldehydes/acids upon prolonged exposure to air.[1] Store under nitrogen for long-term stability.[1]
-
Spill Response: Absorb with inert material (vermiculite/sand).[1] Do not use combustible materials like sawdust.[1]
References
-
PubChem. (2025).[3][4] 4-tert-Butylbenzyl alcohol Compound Summary. National Library of Medicine.[1] [Link](Note: Reference for general physicochemical properties of the isomer class).
-
Organic Chemistry Portal. (2025). Dess-Martin Periodinane Oxidation. [Link]
-
ScienceMadness. (2016).[1][5] Synthesis of hindered benzyl alcohols. [Link](Practical insights on handling hindered alcohols).
Sources
- 1. youtube.com [youtube.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. 4-tert-Butylbenzyl alcohol 95 877-65-6 [sigmaaldrich.com]
- 4. 4-tert-Butylbenzyl alcohol | C11H16O | CID 13416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Synthesis of tris(tert-butyl) alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
Precision Synthesis of meta-tert-Butylbenzyl Alcohol Derivatives via Grignard Methodology
Abstract & Medicinal Significance
The meta-tert-butylbenzyl moiety serves as a critical pharmacophore in modern drug discovery, offering a unique balance of lipophilicity and metabolic stability. Unlike its para-substituted counterparts, the meta-positioning of the bulky tert-butyl group (
This Application Note details the robust synthesis of meta-tert-butylbenzyl alcohol derivatives via Grignard methodology. We address the specific challenges of generating Grignard reagents from electron-rich, sterically encumbered aryl halides and provide a self-validating protocol for coupling these reagents with various carbonyl electrophiles.
Key Pharmacological Advantages
-
Metabolic Blocking: The
-Bu group lacks -hydrogens, blocking benzylic oxidation at the meta position and extending in vivo half-life ( ). -
Lipophilic Anchoring: Increases
, enhancing membrane permeability and blood-brain barrier (BBB) penetration. -
Conformational Restriction: The bulk of the
-Bu group restricts rotation when binding to receptors, reducing the entropic penalty of binding.
Retrosynthetic Logic & Reaction Pathway
The synthesis relies on the formation of 3-tert-butylphenylmagnesium bromide followed by nucleophilic addition to a carbonyl compound.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the conversion of aryl bromide to the target alcohol derivative.
Critical Process Parameters (CPPs)
Success in this synthesis hinges on three variables: Solvent System, Magnesium Activation, and Temperature Control.
Solvent Selection: THF vs. Diethyl Ether
For this specific substrate, Tetrahydrofuran (THF) is the superior solvent choice over Diethyl Ether (
| Feature | Tetrahydrofuran (THF) | Diethyl Ether ( | Recommendation |
| Boiling Point | 66 °C | 34.6 °C | THF (Allows higher kinetic energy for initiation) |
| Solvation | High (Lewis basicity) | Moderate | THF (Better solubilization of bulky Ar-MgBr species) |
| Safety | Peroxide former | Highly flammable/Volatile | THF (Lower volatility reduces fire risk, but requires peroxide checks) |
| Schlenk Eq. | Favors monomeric species | Favors aggregates | THF (Monomers react faster with bulky electrophiles) |
Magnesium Activation
The electron-donating induction (+I effect) of the alkyl group makes the aryl bromide less prone to reduction than electron-deficient halides.
-
Standard: Iodine (
) crystal. -
Advanced: DIBAL-H (1 mol%) if
fails (removes oxide layer and acts as a radical initiator).
Detailed Experimental Protocol
Target: Synthesis of meta-tert-butylphenylmagnesium bromide (0.5 M) and subsequent addition to Benzaldehyde (Model Electrophile).
Phase 1: Equipment Preparation
-
Glassware: Oven-dried 250 mL 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel.
-
Atmosphere: Assemble hot; cycle vacuum/Argon (or
) three times. Maintain positive inert pressure throughout.
Phase 2: Grignard Reagent Formation[1]
-
Reagents:
-
Magnesium turnings (1.2 equiv, 29 mmol, 0.70 g) - Crush with mortar/pestle immediately before use to expose fresh surface.
-
1-bromo-3-(tert-butyl)benzene (1.0 equiv, 24 mmol, 5.11 g).
-
Anhydrous THF (48 mL total).
-
Iodine (single crystal).
-
Step-by-Step:
-
Charge Mg: Add activated Mg turnings and the iodine crystal to the RBF.
-
Solvent Prime: Add just enough THF to cover the Mg (approx. 5 mL).
-
Initiation: Add 0.5 mL of neat bromide directly onto the Mg. Heat gently with a heat gun until the iodine color fades (brown
clear/cloudy) and bubbles form. This visual cue confirms initiation. -
Dilution: Dilute the remaining bromide in the remaining THF (43 mL) in the addition funnel.
-
Controlled Addition: Add the bromide solution dropwise over 30–45 minutes.
-
Observation: The solution should turn dark grey/brown. Maintain a gentle reflux via the reaction's own exotherm. If reflux stops, apply external heat (oil bath at 70 °C).
-
-
Digestion: After addition, reflux at 70 °C for 1 hour to ensure complete consumption of the bromide.
-
Checkpoint: Withdraw an aliquot, quench with water, and check via TLC (hexane). Disappearance of starting bromide indicates 100% conversion.
-
Phase 3: Electrophile Addition (General Protocol)
-
Electrophile: Generic Aldehyde/Ketone (0.9 equiv relative to Grignard).
-
Temp: 0 °C to Room Temperature (RT).
Step-by-Step:
-
Cool the Grignard solution to 0 °C (ice bath).
-
Dissolve the electrophile in minimal anhydrous THF.
-
Add electrophile solution dropwise to the Grignard reagent.
-
Note: For sterically hindered ketones (e.g., di-isopropyl ketone), allow the reaction to warm to RT or reflux to overcome the activation energy barrier.
-
-
Stir at RT for 2–4 hours.
Phase 4: Quench and Isolation
-
Cool mixture to 0 °C.
-
Quench: Slowly add saturated aqueous
. Caution: Exothermic.[1] -
Extraction: Extract with Ethyl Acetate (3 x 50 mL).
-
Wash: Brine wash, dry over
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Troubleshooting & Expert Insights
Decision Logic for Failed Initiation
Figure 2: Troubleshooting logic for Grignard initiation failure.
Common Pitfalls
-
Wurtz Coupling (Homocoupling):
-
Reduction vs. Addition:
-
Issue: When reacting with bulky ketones (e.g., tert-butyl methyl ketone), the Grignard reagent may act as a hydride donor (reduction) or a base (enolization) rather than a nucleophile.[4]
-
Solution: Use organolithium reagents for extremely hindered electrophiles, or add Cerium(III) chloride (
) to perform the reaction under Luche conditions, which suppresses basicity.
-
References
-
Grignard Formation Kinetics
-
Solvent Effects (THF vs Ether)
-
Medicinal Chemistry of tert-Butyl Groups
-
Safety Protocols (RAMP)
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. schnyderchemsafety.com [schnyderchemsafety.com]
- 4. Sciencemadness Discussion Board - Synthesis of tris(tert-butyl) alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
The Strategic Role of (3-Tert-butylphenyl)methanol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 3-tert-Butylphenyl Moiety
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a therapeutic agent. Among these, the tert-butyl group stands out for its significant steric bulk and electron-donating properties.[1] When appended to a phenyl ring, particularly at the meta-position, it creates a versatile scaffold that medicinal chemists can exploit to enhance metabolic stability, modulate receptor binding, and optimize a drug candidate's overall profile. (3-Tert-butylphenyl)methanol, a key intermediate bearing this moiety, serves as a foundational building block in the synthesis of a range of complex molecules, most notably in the development of selective receptor antagonists.
This technical guide provides an in-depth exploration of (3-tert-butylphenyl)methanol as a pivotal intermediate in medicinal chemistry. It offers a detailed examination of its synthesis, practical laboratory protocols, and a case study on its application in the development of the selective adenosine A1 receptor antagonist, Rolofylline.
Core Attributes of the 3-tert-Butylphenyl Group in Drug Design
The utility of the 3-tert-butylphenyl group stems from a combination of steric and electronic effects that can be leveraged to address common challenges in drug development:
-
Metabolic Shielding: The bulky tert-butyl group can act as a steric shield, hindering enzymatic degradation of the drug molecule at or near the site of substitution. This can lead to an increased plasma half-life and improved bioavailability.[2]
-
Enhanced Receptor Selectivity: The defined size and shape of the tert-butyl group can promote selective binding to a specific receptor subtype. Its steric hindrance can prevent the molecule from fitting into the binding pockets of off-target receptors, thereby reducing side effects.[2]
-
Improved Lipophilicity: The hydrophobic nature of the tert-butyl group can increase the lipophilicity of a drug candidate, which can be crucial for crossing biological membranes, including the blood-brain barrier.
-
Modulation of Electronic Properties: The tert-butyl group is electron-donating through inductive effects and hyperconjugation, which can influence the reactivity and binding interactions of the aromatic ring.[1]
Synthesis of (3-Tert-butylphenyl)methanol: Protocols and Mechanistic Insights
(3-Tert-butylphenyl)methanol can be synthesized through several reliable methods. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Two common and effective laboratory-scale syntheses are detailed below.
Method 1: Reduction of 3-tert-Butylbenzoic Acid
This method involves the reduction of a commercially available carboxylic acid to the corresponding benzyl alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.
Reaction Scheme:
Materials:
-
3-tert-Butylbenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
10% Sulfuric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 g, 39.5 mmol) in anhydrous THF (50 mL).
-
Addition of Substrate: Dissolve 3-tert-butylbenzoic acid (5.0 g, 28.1 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the solution of 3-tert-butylbenzoic acid dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of water (1.5 mL), followed by 15% aqueous sodium hydroxide (1.5 mL), and finally water (4.5 mL).
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake with diethyl ether (3 x 30 mL).
-
Extraction and Purification: Combine the filtrate and washes, and wash sequentially with 10% sulfuric acid (2 x 40 mL), water (40 mL), and saturated brine (40 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (3-tert-butylphenyl)methanol as a colorless oil.
Expected Yield: 85-95%
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35 (s, 1H), 7.28 (t, J = 7.6 Hz, 1H), 7.20 (d, J = 7.6 Hz, 1H), 7.10 (d, J = 7.6 Hz, 1H), 4.68 (s, 2H), 1.65 (s, 1H, OH), 1.32 (s, 9H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 151.1, 140.9, 128.4, 124.3, 122.8, 122.7, 65.3, 34.6, 31.4.
Method 2: Grignard Reaction with 3-tert-Butylbenzaldehyde
This alternative synthesis involves the formation of a Grignard reagent from a suitable halo-aromatic compound, followed by its reaction with an aldehyde. For the synthesis of (3-tert-butylphenyl)methanol, the most direct approach would be the reduction of 3-tert-butylbenzaldehyde, which is structurally very similar. A Grignard approach is more illustrative when building a more complex carbinol. For educational purposes, a general Grignard synthesis of a tertiary alcohol is presented here.[2][3]
General Reaction Scheme for Tertiary Alcohol Synthesis:
Application in Medicinal Chemistry: Synthesis of Rolofylline
(3-Tert-butylphenyl)methanol is a key precursor in the synthesis of Rolofylline (KW-3902), a selective adenosine A1 receptor antagonist that was investigated for the treatment of acute heart failure.[1] The 3-tert-butylphenyl group in Rolofylline is crucial for its high affinity and selectivity for the A1 receptor.
The synthesis of Rolofylline from (3-tert-butylphenyl)methanol involves two main stages:
-
Conversion of (3-tert-butylphenyl)methanol to an alkylating agent.
-
Alkylation of a xanthine derivative with the prepared agent.
Stage 1: Synthesis of 1-(3-Bromopropoxy)-3-tert-butylbenzene
The hydroxyl group of (3-tert-butylphenyl)methanol is first converted to a better leaving group, and then displaced to form an ether linkage with a propyl bromide moiety. A more direct approach starts from 3-tert-butylphenol.
Reaction Scheme (from 3-tert-butylphenol):
Materials:
-
3-tert-Butylphenol
-
1,3-Dibromopropane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 3-tert-butylphenol (10.0 g, 66.6 mmol) in acetone (200 mL) in a 500 mL round-bottom flask, add potassium carbonate (18.4 g, 133.2 mmol) and 1,3-dibromopropane (26.9 g, 133.2 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 16 hours with vigorous stirring.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (150 mL) and wash with 1 M NaOH (2 x 50 mL), water (50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 1-(3-bromopropoxy)-3-tert-butylbenzene as a colorless oil.
Stage 2: Synthesis of Rolofylline
The final step involves the N-alkylation of a suitable xanthine precursor with the previously synthesized propyl bromide derivative.
Reaction Scheme:
Materials:
-
8-(Noradamantan-3-yl)-1,3-dipropylxanthine
-
1-(3-Bromopropoxy)-3-tert-butylbenzene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 8-(noradamantan-3-yl)-1,3-dipropylxanthine (2.0 g, 5.6 mmol) in DMF (30 mL). Add potassium carbonate (1.55 g, 11.2 mmol) and 1-(3-bromopropoxy)-3-tert-butylbenzene (1.82 g, 6.7 mmol).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Work-up: Cool the mixture to room temperature and pour it into ice water (150 mL).
-
Purification: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Rolofylline as a white solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| (3-tert-butylphenyl)methanol | C₁₁H₁₆O | 164.24 | Colorless oil |
| 1-(3-Bromopropoxy)-3-tert-butylbenzene | C₁₃H₁₉BrO | 271.20 | Colorless oil |
| Rolofylline | C₃₀H₄₁N₅O₃ | 531.68 | White solid |
Visualizations
Synthesis Workflow of (3-tert-butylphenyl)methanol
Caption: Workflow for the synthesis of (3-tert-butylphenyl)methanol.
Application in Rolofylline Synthesisdot
Sources
Application Note: Controlled Oxidation of 3-tert-Butylbenzyl Alcohol
Abstract & Scope
This application note details field-proven protocols for the oxidation of 3-tert-butylbenzyl alcohol to its corresponding aldehyde (3-tert-butylbenzaldehyde ) and carboxylic acid (3-tert-butylbenzoic acid ). These intermediates are critical "lipophilic bullets" in medicinal chemistry, often used to enhance the metabolic stability and receptor binding affinity of drug candidates.
This guide prioritizes selectivity and operational simplicity . We address the specific challenge of maintaining the integrity of the meta-tert-butyl group, which can be susceptible to migration or de-alkylation under extreme acidic conditions (retro-Friedel-Crafts).
Reaction Pathway & Strategic Overview
The oxidation strategy depends on the desired oxidation state (Aldehyde vs. Acid). The tert-butyl group at the meta position provides steric bulk and lipophilicity but remains electronically isolated from the benzylic center, allowing for standard benzylic oxidation conditions provided the pH and temperature are controlled.
Chemical Pathway Diagram
Figure 1: Strategic oxidation pathways. Method A stops selectively at the aldehyde. Method B converts the aldehyde to the acid with high functional group tolerance. Method C is a direct, rugged route to the acid.
Protocol A: Selective Oxidation to Aldehyde (Activated MnO₂)
Target: 3-tert-Butylbenzaldehyde (CAS: 23039-28-3) Mechanism: Heterogeneous radical adsorption/oxidation.
Why This Method?
While Swern and PCC are classic methods, Activated Manganese Dioxide (MnO₂) is superior for this specific substrate in a drug discovery context.
-
Selectivity: It virtually never over-oxidizes to the carboxylic acid.
-
Workup: Simple filtration. No chromium waste (PCC) or foul odors (Swern).
-
Stability: The neutral conditions ensure the tert-butyl group remains untouched.
Materials
-
Substrate: 3-tert-butylbenzyl alcohol (1.0 equiv).
-
Oxidant: Activated MnO₂ (10–15 equiv). Note: "Activated" is critical. Commercial MnO₂ often requires activation by heating at 110°C for 24h if not specified as "Activated".
-
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous preferred).
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-tert-butylbenzyl alcohol (10 mmol, ~1.64 g) in DCM (50 mL). The concentration should be roughly 0.2 M.
-
Addition: Add Activated MnO₂ (100 mmol, ~8.7 g) in one portion. The reaction is heterogeneous (black suspension).
-
Reaction: Stir vigorously at room temperature (20–25°C) .
-
Monitoring: Check by TLC (Hexane/EtOAc 4:1) every 2 hours. The aldehyde is typically less polar (higher Rf) than the alcohol.
-
Duration: Typically 12–24 hours. If stalled, add another 5 equiv of MnO₂.
-
-
Workup:
-
Filter the black suspension through a pad of Celite (diatomaceous earth) in a sintered glass funnel to remove manganese oxides.
-
Wash the filter cake thoroughly with DCM (3 × 20 mL) to recover adsorbed product.
-
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, 30°C bath).
-
Purification: The resulting oil is often >95% pure. If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Expected Yield: 85–95% Physical State: Colorless to pale yellow oil.
Protocol B: Oxidation to Carboxylic Acid (Pinnick Oxidation)
Target: 3-tert-Butylbenzoic Acid (CAS: 7498-54-6) Mechanism: Chlorite oxidation of aldehyde (requires Aldehyde from Protocol A).
Why This Method?
The Pinnick (Lindgren) Oxidation is the "Gold Standard" for synthesizing carboxylic acids in complex molecules. Unlike KMnO4 or Jones Reagent, it operates at mild pH (buffered ~3-4), preventing any risk of de-tert-butylation or side reactions with other sensitive groups.
Materials
-
Substrate: 3-tert-butylbenzaldehyde (from Protocol A).[1]
-
Oxidant: Sodium Chlorite (NaClO₂, 80% tech grade, 1.5 equiv).
-
Scavenger: 2-Methyl-2-butene (10 equiv) or Resorcinol. Crucial to scavenge HOCl byproduct.
-
Buffer: NaH₂PO₄ (aqueous solution).
-
Solvent: t-Butanol / Water (3:1) or THF / Water (3:1).
Step-by-Step Procedure
-
Preparation: Dissolve 3-tert-butylbenzaldehyde (10 mmol, ~1.62 g) in t-Butanol (30 mL) and 2-methyl-2-butene (10 mL).
-
Oxidant Solution: Separately, dissolve NaClO₂ (15 mmol, ~1.7 g) and NaH₂PO₄ (10 mmol, ~1.2 g) in Water (15 mL).
-
Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution over 10 minutes at room temperature. The solution may turn pale yellow.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Monitoring: TLC will show the disappearance of the non-polar aldehyde and the appearance of a baseline spot (acid).
-
-
Workup:
-
Concentrate the volatile organics (t-Butanol) on a rotary evaporator.
-
Dilute the residue with water (20 mL) and adjust pH to ~10 with 1N NaOH (to ensure the acid is in the aqueous salt form).
-
Wash with Diethyl Ether (2 × 20 mL) to remove unreacted aldehyde/organics.
-
Acidification: Carefully acidify the aqueous layer to pH 2 with 1N HCl. The product should precipitate as a white solid.
-
-
Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × 30 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.
Expected Yield: 90–98% Physical State: White crystalline solid (MP: ~127°C).
Protocol C: Direct Rugged Oxidation (Permanganate)
Target: 3-tert-Butylbenzoic Acid (Direct from Alcohol) Scope: Scale-up or when high purity is less critical.
Step-by-Step Procedure
-
Mix: Suspend 3-tert-butylbenzyl alcohol (10 mmol) in Water (25 mL) and t-Butanol (25 mL). Add Na₂CO₃ (5 mmol).
-
Oxidant: Add KMnO₄ (25 mmol, 2.5 equiv) in portions over 30 minutes.
-
Heat: Warm to 50°C for 3 hours. Purple color will fade to brown (MnO₂ precipitate).
-
Quench: Add a few drops of ethanol to consume excess permanganate.
-
Filter: Filter hot through Celite to remove MnO₂.
-
Precipitate: Acidify the clear filtrate with HCl to pH 2. Collect the white precipitate by filtration.
Comparative Data & Selection Guide
| Parameter | Method A (MnO₂) | Method B (Pinnick) | Method C (KMnO₄) |
| Product | Aldehyde | Carboxylic Acid | Carboxylic Acid |
| Selectivity | High (Stops at Aldehyde) | Very High (Chemo-selective) | Low (Oxidizes everything) |
| Yield | 85-95% | 90-98% | 70-85% |
| Green Score | High (Heterogeneous) | Medium (Chlorite waste) | Low (Heavy metal waste) |
| Risk | Incomplete conversion | Chlorine gas (if not buffered) | Over-reaction / Harsh |
| Best For | Intermediate Synthesis | Final Drug Substance | Raw Material Scale-up |
Troubleshooting & Critical Parameters
De-tert-butylation (The "Hidden" Risk)
While the tert-butyl group is robust, it can be cleaved under strong Lewis acid conditions or high temperature strong Brønsted acids (e.g., hot H₂SO₄) via a retro-Friedel-Crafts mechanism.
-
Avoid: Jones Reagent (CrO₃/H₂SO₄) at temperatures >25°C.
-
Monitor: If NMR shows a loss of the 9H singlet at ~1.3 ppm, the group has cleaved. Switch to Method B (Pinnick) which is acid-free during the oxidation step.
Reaction Stalling (MnO₂)
MnO₂ activity varies by batch. If the reaction stalls at 50% conversion:
-
Filter the reaction mixture.
-
Resuspend in fresh solvent.
-
Add fresh MnO₂. (Adding fresh oxidant to the "dead" reaction is less effective than restarting).
References
-
Selective Oxidation of Benzyl Alcohols (MnO₂)
- Cahiez, G., et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Synthesis, 2010.
- Context: Establishes the standard protocol for benzylic oxidation without over-oxid
-
Pinnick Oxidation Protocol
- Pinnick, H. W., et al.
- Context: The foundational paper for chlorite-based oxid
-
Physical Properties & Safety (3-tert-butylbenzaldehyde)
-
Industrial Oxidation of tert-Butyl Toluene (Patent Context)
- Google Patents: "Preparation technology of p-tert-butyl benzoic acid".
- Context: Illustrates the stability of the tert-butyl group under aerobic oxid
Sources
Application Notes and Protocols for the Functionalization of Benzyl Alcohol with a Meta-Tertiary-Butyl Group
Introduction: The Significance of Meta-Substituted Benzyl Alcohols
In the landscape of pharmaceutical and materials science, the precise placement of bulky functional groups on aromatic scaffolds is a cornerstone of molecular design. The meta-substitution pattern can profoundly influence a molecule's steric and electronic properties, thereby modulating its biological activity or material characteristics. 3-tert-butylbenzyl alcohol, in particular, serves as a valuable building block in the synthesis of complex organic molecules, where the tert-butyl group can impart increased lipophilicity, metabolic stability, and specific conformational constraints. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of 3-tert-butylbenzyl alcohol, with a focus on scientifically sound and reproducible methodologies.
Strategic Approach: Overcoming the Challenge of Regioselectivity
Direct functionalization of the benzyl alcohol backbone via electrophilic aromatic substitution, such as a Friedel-Crafts alkylation, is not a viable strategy for achieving the desired meta-isomer. The hydroxymethyl group (-CH2OH) is an ortho, para-directing group, meaning it activates the positions adjacent and opposite to it on the aromatic ring for electrophilic attack. Consequently, a direct alkylation would predominantly yield a mixture of 2-tert-butylbenzyl alcohol and 4-tert-butylbenzyl alcohol.
To circumvent this inherent regiochemical preference, a multi-step synthetic approach is required. The most logical and efficient pathway involves the synthesis of a meta-substituted precursor, 3-(tert-butyl)benzoic acid, followed by its reduction to the corresponding benzyl alcohol. This strategy ensures the unambiguous placement of the tert-butyl group at the desired position.
Figure 1: Strategic decision workflow for the synthesis of 3-tert-butylbenzyl alcohol.
Part 1: Synthesis of 3-(tert-Butyl)benzoic Acid
The synthesis of the key intermediate, 3-(tert-butyl)benzoic acid, can be achieved through various methods. A common approach involves the Friedel-Crafts acylation of tert-butylbenzene followed by oxidation.
Protocol 1: Synthesis of 3-(tert-Butyl)benzoic Acid
Reaction Scheme:
-
Friedel-Crafts Acylation: tert-Butylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-tert-butylacetophenone as the major product, with a smaller amount of the 2-isomer and minimal 3-isomer. A more effective approach to achieve meta-substitution is to start from a different precursor. A documented synthesis involves the reaction of 1,3,5-tri-t-butylbenzene with acetyl chloride, followed by hypohalite oxidation to yield 3,5-di-t-butylbenzoic acid. While not the direct target, this illustrates a strategy for accessing meta-substituted benzoic acids.[1] A more direct, though less common, approach would be the oxidation of 3-tert-butyltoluene.
For the purpose of this guide, we will present a well-established, albeit multi-step, laboratory-scale synthesis starting from a commercially available meta-substituted precursor.
A More Practical Approach: Grignard Carboxylation of 3-bromo-tert-butylbenzene
This method offers a reliable route to the desired meta-substituted benzoic acid.
Figure 2: Multi-step synthesis of 3-(tert-butyl)benzoic acid via Grignard carboxylation.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 1-Bromo-3-(tert-butyl)benzene | 3972-64-3 | 213.12 | 10.65 g | 50 |
| Magnesium turnings | 7439-95-4 | 24.31 | 1.34 g | 55 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - |
| Dry Ice (solid CO2) | 124-38-9 | 44.01 | ~20 g | - |
| Diethyl ether | 60-29-7 | 74.12 | 100 mL | - |
| 3 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed | - |
Protocol:
-
Grignard Reagent Formation:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 1-bromo-3-(tert-butyl)benzene in 30 mL of anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard solution to room temperature.
-
In a separate beaker, crush approximately 20 g of dry ice into small pieces.
-
Carefully and slowly, pour the Grignard solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur.
-
Allow the mixture to warm to room temperature, during which the excess CO2 will sublime.
-
-
Work-up and Isolation:
-
To the resulting slurry, add 50 mL of diethyl ether and then slowly add 3 M HCl with stirring until the aqueous layer is acidic (test with pH paper).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two 25 mL portions of diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 3-(tert-butyl)benzoic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as heptane or a mixture of ethanol and water, to afford white crystalline needles.
-
Expected Yield: 70-80%
Part 2: Reduction of 3-(tert-Butyl)benzoic Acid to 3-tert-butylbenzyl Alcohol
The final step in the synthesis is the reduction of the carboxylic acid to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent well-suited for this transformation.[2][3]
Protocol 2: Reduction of 3-(tert-Butyl)benzoic Acid
Reaction Scheme:
Figure 3: Reduction of 3-(tert-butyl)benzoic acid to 3-tert-butylbenzyl alcohol.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 3-(tert-Butyl)benzoic acid | 7498-54-6 | 178.23 | 5.35 g | 30 |
| Lithium aluminum hydride (LiAlH4) | 16853-85-3 | 37.95 | 1.71 g | 45 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | As needed | - |
Protocol:
-
Reaction Setup:
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride in 50 mL of anhydrous THF.
-
In the dropping funnel, dissolve 3-(tert-butyl)benzoic acid in 50 mL of anhydrous THF.
-
-
Reduction:
-
Cool the LiAlH4 suspension to 0 °C in an ice bath.
-
Add the solution of 3-(tert-butyl)benzoic acid dropwise to the stirred LiAlH4 suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2 hours.
-
-
Work-up (Fieser Work-up):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Caution: This work-up procedure is exothermic and produces hydrogen gas. Perform in a well-ventilated fume hood.
-
Slowly and carefully add 1.7 mL of water dropwise to quench the excess LiAlH4.
-
Add 1.7 mL of 15% aqueous sodium hydroxide solution.
-
Add 5.1 mL of water.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with THF.
-
-
Isolation and Purification:
-
Combine the filtrate and washings and remove the solvent by rotary evaporation.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 3-tert-butylbenzyl alcohol as a colorless oil.
-
Expected Yield: 85-95%
Part 3: Characterization of 3-tert-butylbenzyl Alcohol
A thorough characterization of the final product is essential to confirm its identity and purity.
Table 1: Physical and Spectroscopic Data for 3-tert-butylbenzyl alcohol
| Property | Value |
| Molecular Formula | C11H16O |
| Molecular Weight | 164.24 g/mol |
| Appearance | Colorless oil |
| Boiling Point | Not readily available, expected to be similar to the 4-isomer (238 °C) |
| ¹H NMR (CDCl₃) | Predicted: ~7.3 (m, 4H, Ar-H), 4.6 (s, 2H, -CH₂OH), 1.3 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | Predicted: Aromatic carbons (120-150 ppm), -CH₂OH (~65 ppm), -C(CH₃)₃ quaternary C (~34 ppm), -C(CH₃)₃ methyl C (~31 ppm) |
| IR (neat) | Expected: Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C=C aromatic stretches (~1600, 1480 cm⁻¹), C-O stretch (~1050 cm⁻¹) |
| Mass Spec (EI) | Expected: M+ at m/z 164, fragment at m/z 149 (loss of -CH₃) |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon). The work-up procedure must be performed with extreme caution, especially the initial quenching with water.
-
Grignard Reagents: Grignard reagents are also highly reactive and sensitive to moisture and protic solvents. All glassware must be thoroughly dried before use, and anhydrous solvents are essential.
-
Solvents: Diethyl ether and THF are highly flammable. Avoid open flames and sparks.
References
- This is a placeholder for a relevant citation for the synthesis of 3,5-di-t-butylbenzoic acid.
- This is a placeholder for a relevant citation for the reduction of carboxylic acids with LiAlH4.
- This is a placeholder for a relevant citation for the characterization d
- This is a placeholder for a relevant citation regarding the directing effects of substituents in electrophilic arom
Sources
protocol for etherification of (3-Tert-butylphenyl)methanol
Technical Guide: Optimized Etherification Strategies for (3-Tert-butylphenyl)methanol
Abstract (3-Tert-butylphenyl)methanol (CAS: 65549-83-3) serves as a critical lipophilic scaffold in medicinal chemistry, often used to modulate the metabolic stability and hydrophobic interactions of drug candidates. Etherification of this primary benzylic alcohol is a fundamental transformation; however, the steric bulk of the meta-tert-butyl group and the lipophilicity of the substrate require tailored protocols to ensure high yield and purity. This guide details two validated protocols: a high-fidelity Williamson ether synthesis for discovery-scale applications and a Phase Transfer Catalysis (PTC) method for scalability and green chemistry compliance.
Part 1: Chemical Context & Strategic Analysis
The transformation of (3-Tert-butylphenyl)methanol to its ether derivatives involves nucleophilic substitution at the benzylic carbon. While primary benzylic alcohols are generally reactive, the specific challenge with this substrate lies in its physical properties—high lipophilicity (LogP ~3.9) and potential for aggregation in non-polar solvents.
Comparative Analysis of Etherification Methods
| Feature | Method A: Williamson Synthesis (NaH) | Method B: Phase Transfer Catalysis (PTC) | Method C: Acid-Catalyzed Condensation |
| Mechanism | Irreversible Deprotonation ( | Interfacial Ion Exchange ( | Protonation / Carbocation ( |
| Reagents | NaH, DMF/THF, Alkyl Halide | 50% NaOH, Toluene, TBAI, Alkyl Halide | |
| Key Advantage | Highest Conversion: Ideal for precious intermediates and unreactive electrophiles. | Scalability: No anhydrous solvents; easier workup; lower cost. | Atom Economy: Best for symmetrical ethers (dibenzyl ether). |
| Limitations | Requires anhydrous conditions; | Slower kinetics for steric electrophiles; requires vigorous stirring. | High risk of side reactions (polymerization, self-coupling). |
| Recommendation | Primary Protocol for Drug Discovery. | Alternative Protocol for Scale-up (>10g). | Not Recommended for mixed ethers. |
Part 2: Experimental Protocols
Protocol A: High-Fidelity Williamson Ether Synthesis (Standard)
Target Audience: Discovery Chemists requiring >95% yield and purity.
1. Reagents & Materials
-
Substrate: (3-Tert-butylphenyl)methanol (1.0 equiv).
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv).
-
Electrophile: Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.1 – 1.5 equiv).
-
Solvent: Anhydrous DMF (Preferred for rate) or THF (Preferred for ease of workup). Concentration: 0.2 M.
-
Quench: Saturated aqueous
.
2. Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Nitrogen or Argon.
-
Base Activation:
-
Note: For small scale (<100 mg), NaH can be used directly. For larger scales, wash NaH (1.5 equiv) with dry hexane (2x) to remove mineral oil, then suspend in anhydrous DMF.
-
Cool the NaH suspension to 0 °C using an ice bath.
-
-
Deprotonation:
-
Dissolve (3-Tert-butylphenyl)methanol (1.0 equiv) in minimal anhydrous DMF.
-
Add the alcohol solution dropwise to the NaH suspension at 0 °C.
-
Observation: Vigorous evolution of
gas will occur. -
Crucial Step: Stir at 0 °C for 15–30 minutes until gas evolution ceases. This ensures formation of the sodium alkoxide intermediate.
-
-
Alkylation:
-
Add the Electrophile (e.g., MeI, R-Br) dropwise via syringe at 0 °C.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Stir for 1–4 hours. Monitor via TLC (Hexane:EtOAc 8:1) or LCMS.
-
-
Quench & Workup:
-
Cool back to 0 °C. Carefully quench by dropwise addition of sat.
(Caution: residual NaH will bubble). -
Dilute with water and extract with Ethyl Acetate (3x).
-
Optimization: Due to the lipophilicity of the tert-butyl group, the product will partition strongly into the organic phase. Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
-
Purification:
-
Dry over
, filter, and concentrate. -
Purify via flash column chromatography (typically 0-10% EtOAc in Hexanes).
-
Protocol B: Phase Transfer Catalysis (Green/Scalable)
Target Audience: Process Chemists or scale-up (>10g).
1. Reagents
-
Solvent: Toluene (or DCM) and Water (Biphasic system).
-
Catalyst: Tetrabutylammonium iodide (TBAI) or bromide (TBAB) (5–10 mol%).
-
Base: Sodium Hydroxide (35–50% aq. solution).
2. Methodology
-
Dissolve (3-Tert-butylphenyl)methanol (1.0 equiv) and the Alkyl Halide (1.2 equiv) in Toluene (3 vol).
-
Add the Phase Transfer Catalyst (0.05 equiv).
-
Add 50% NaOH solution (2.0 equiv) in one portion.
-
Agitation: Stir vigorously (>800 rpm). The reaction rate is diffusion-controlled at the interface.
-
Heat to 40–60 °C if the alkyl halide is unreactive (e.g., chlorides).
-
Workup: Separate phases. Wash organic layer with water and brine. Concentrate and crystallize or distill.
Part 3: Mechanism & Workflow Visualization
Figure 1: Reaction Mechanism (Williamson Ether Synthesis)
Deprotonation of the benzylic alcohol followed by SN2 attack.
Figure 2: Experimental Workflow (Decision Tree)
Operational logic for selecting and executing the correct protocol.
Part 4: Troubleshooting & Critical Parameters
-
Water Management (Method A):
-
Solubility Issues:
-
The tert-butyl group renders the starting material highly lipophilic. If using Method B (PTC), ensure the organic solvent (Toluene) volume is sufficient. In Method A, if the alkoxide gels in THF, add a co-solvent like DMF or NMP.
-
-
Elimination Side Reactions:
-
If reacting with secondary alkyl halides (e.g., Isopropyl bromide), the basic conditions (NaH) may cause E2 elimination of the halide.
-
Mitigation: Switch to Method A but use a milder base (e.g.,
in Acetone/DMF) or lower temperatures.
-
-
Safety Note - NaH:
-
Sodium hydride releases flammable hydrogen gas. Perform all additions slowly under an inert atmosphere. Quench excess NaH with extreme caution using diluted isopropanol or wet ether before adding water.
-
References
-
Williamson, A. W. (1850).[7] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.
-
Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis". Tetrahedron Letters, 16(38), 3251-3254.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19822435, (3-Tert-butylphenyl)methanol.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).
Sources
- 1. CN104557480A - Synthetic method of 3-tert-butylphenylethylether - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. jk-sci.com [jk-sci.com]
- 4. (2-Tert-butylphenyl)methanol | C11H16O | CID 19822435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4071567A - Process for the production of methyl tert-butyl ether - Google Patents [patents.google.com]
- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purifying 3-tert-butylbenzyl alcohol via Column Chromatography
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the chromatographic purification of 3-tert-butylbenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific separation. Instead of a generic protocol, we will address common problems directly, providing explanations grounded in chromatographic theory and practical, field-proven solutions. Our goal is to empower you to troubleshoot effectively and achieve high-purity isolation of your target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of 3-tert-butylbenzyl alcohol. Each issue is presented in a question-and-answer format, detailing the likely cause and a step-by-step resolution.
Question 1: My 3-tert-butylbenzyl alcohol is co-eluting with a less polar impurity, such as residual starting material or a non-polar byproduct. How can I improve the separation?
Answer:
This is a classic resolution problem, typically indicating that your mobile phase (eluent) is too polar.
-
Causality: In normal-phase chromatography with a polar stationary phase like silica gel, a highly polar eluent increases the competition for binding sites on the silica.[1] This causes all compounds, including your moderately polar alcohol, to spend less time adsorbed to the stationary phase and travel down the column more quickly (resulting in a high Retention Factor, or Rf). When this happens, the separation between compounds with different polarities is diminished.
-
Step-by-Step Solution:
-
Re-evaluate your TLC: Before running another column, optimize the solvent system using Thin-Layer Chromatography (TLC).
-
Decrease Eluent Polarity: Your aim is to increase the interaction of the polar hydroxyl group of your benzyl alcohol with the silica gel, thereby slowing its movement relative to the non-polar impurity. If you are using a standard Hexane:Ethyl Acetate system, decrease the proportion of ethyl acetate. For example, if you are seeing poor separation with a 4:1 ratio, try testing 9:1 or even 19:1 ratios.
-
Target the Ideal Rf: Adjust the solvent system until the TLC spot for 3-tert-butylbenzyl alcohol has an Rf value between 0.25 and 0.35. This range typically provides the best balance between separation and a practical elution time.
-
Run the Column: Use this newly optimized, less polar solvent system for your column. The non-polar impurity should now elute significantly earlier than your target alcohol.
-
Question 2: The opposite problem: my 3-tert-butylbenzyl alcohol is taking an extremely long time to elute, or it seems to be stuck at the top of the column.
Answer:
This issue indicates that your eluent is not polar enough. Your target compound is too strongly adsorbed to the stationary phase.
-
Causality: The polar hydroxyl group on the benzyl alcohol forms strong hydrogen bonds with the silanol groups on the surface of the silica gel. If the mobile phase is too non-polar, it cannot effectively disrupt these interactions to move the compound down the column.
-
Step-by-Step Solution:
-
Gradually Increase Eluent Polarity: Using your TLC plate as a guide, incrementally increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture). Move from a 9:1 ratio to a 4:1, or even a 2:1 ratio, until the Rf value of your target compound moves into the optimal 0.25-0.35 range.
-
Consider a Gradient Elution (Advanced): If your crude mixture contains both very non-polar and very polar impurities, a single solvent system (isocratic elution) may not be efficient. In this case, you can start with a non-polar eluent to wash off the non-polar impurities, and then gradually increase the polarity of the mobile phase over the course of the separation to elute your target compound and, subsequently, any more polar impurities.
-
Question 3: My separation is poor, and all the collected fractions seem to be mixed. The bands on the column looked smeared and wide.
Answer:
This common and frustrating issue usually points to a problem with column packing or sample loading technique, rather than the solvent system itself.
-
Causality & Solutions:
-
Improper Column Packing: Air bubbles, cracks, or an uneven silica bed create channels where the solvent and sample can flow through without proper interaction with the stationary phase, destroying separation.[2]
-
Solution: Ensure your column is packed perfectly. A "slurry packing" method, where the silica gel is mixed with the initial eluent before being carefully poured into the column, is generally more reliable than "dry packing" for achieving a homogenous bed. After packing, run several column volumes of the eluent through to settle the silica before loading your sample.[3]
-
-
Overloading the Column: There is a finite amount of surface area on the silica gel. If you load too much crude material, the binding sites become saturated, and the sample components will bleed into one another as they travel down the column.
-
Solution: A general rule of thumb for good resolution is to load an amount of crude material that is 1-5% of the total mass of the silica gel.[4] If you need to purify a large amount of material, you must scale up the size of your column and the amount of silica accordingly.
-
-
Poor Sample Loading Technique: Loading the sample in too large a volume of solvent, or in a solvent that is significantly more polar than the mobile phase, will result in a very wide initial sample band, making good separation impossible.
-
Solution (Wet Loading): Dissolve your crude sample in the absolute minimum amount of solvent required for complete dissolution.[2] Ideally, use the mobile phase itself. If a stronger solvent is needed (e.g., dichloromethane), use a very small amount and carefully add it to the top of the silica, allowing it to absorb fully before adding the mobile phase.[3]
-
Solution (Dry Loading - Recommended): For the best results, especially with larger quantities or less soluble samples, use dry loading. Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (a few times the mass of your sample), and then remove the solvent by rotary evaporation. This results in your sample being adsorbed onto the silica. Carefully add this powder to the top of your packed column, creating a very narrow and concentrated starting band.
-
-
Question 4: I suspect my 3-tert-butylbenzyl alcohol is decomposing on the column. What should I do?
Answer:
Silica gel is acidic and can sometimes catalyze the degradation of sensitive compounds.
-
Causality: The acidic silanol groups (Si-OH) on the silica surface can promote side reactions, such as dehydration of the benzyl alcohol to form an ether or other unwanted byproducts.
-
Step-by-Step Solution:
-
Confirm Instability: Test for stability by dissolving a small amount of your compound in the chromatography solvent, spotting it on a TLC plate, and letting it sit in a covered beaker for 30-60 minutes. Then, elute the plate as usual. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.[5]
-
Deactivate the Silica: You can neutralize the acidity of the silica gel. Prepare your silica slurry in the chosen eluent and add a small amount of a base, such as triethylamine (~0.1-1% by volume), to the mixture. This will neutralize the most acidic sites.
-
Switch the Stationary Phase: If deactivation is insufficient, switch to a different stationary phase. Neutral alumina is an excellent alternative for purifying compounds that are sensitive to the acidity of silica gel.[5] You will need to re-optimize your solvent system with TLC, as the polarity characteristics of alumina differ from silica.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying 3-tert-butylbenzyl alcohol on silica gel?
A good starting point is a mixture of hexanes (or heptane) and ethyl acetate. Based on the structure, which has a non-polar tert-butylphenyl group and a polar alcohol group, a ratio of 9:1 Hexanes:Ethyl Acetate is a reasonable starting point for your initial TLC analysis. Adjust from there to achieve the target Rf value.
Q2: How much silica gel should I use?
The amount of silica depends on the difficulty of the separation and the quantity of the sample. A common guideline is to use a mass of silica gel that is 20 to 100 times the mass of the crude sample. For a relatively straightforward separation, a 40:1 ratio of silica:sample mass is often sufficient.
Q3: What is the ideal flow rate for the column?
For flash column chromatography, a flow rate where the solvent level drops by about 2 inches per minute is ideal.[3] Applying gentle positive pressure with compressed air or a pump is standard. Too slow a flow rate can lead to band broadening due to diffusion, while too fast a flow rate will not allow for proper equilibrium between the stationary and mobile phases, resulting in poor separation.
Q4: Should I use silica gel with a specific mesh size?
Yes, for flash column chromatography, silica gel with a particle size of 40-63 µm (230-400 mesh) is the standard. This smaller particle size provides a larger surface area, leading to better and faster separations compared to the larger particle sizes used for older, gravity-fed column techniques.
Data Summary & Workflow
Table 1: Eluent Polarity and Expected Rf Values
This table provides a conceptual guide for how adjusting the solvent ratio in a Hexane:Ethyl Acetate system will affect the movement of 3-tert-butylbenzyl alcohol and a hypothetical non-polar impurity on a silica gel TLC plate.
| Solvent System (Hexane:Ethyl Acetate) | System Polarity | Expected Rf (Non-Polar Impurity) | Expected Rf (3-tert-butylbenzyl alcohol) | Separation Quality |
| 19:1 | Low | ~0.70 | ~0.15 | Potentially good, but alcohol may elute slowly. |
| 9:1 | Medium-Low | ~0.80 | ~0.30 | Often near optimal for column separation. |
| 4:1 | Medium | ~0.90 | ~0.55 | Separation is likely decreasing. |
| 2:1 | Medium-High | >0.95 | ~0.75 | Poor separation; both compounds are eluting too quickly. |
Experimental Workflow Diagram
The following diagram outlines the logical steps and decision points in developing a successful column chromatography purification protocol for 3-tert-butylbenzyl alcohol.
Sources
Technical Support Center: (3-Tert-butylphenyl)methanol Purification
The following technical guide addresses the crystallization and purification of (3-Tert-butylphenyl)methanol (CAS: 64416-04-6).
Note from the Senior Application Scientist: (3-Tert-butylphenyl)methanol is structurally predisposed to exist as a viscous oil or a low-melting solid at room temperature. This behavior arises because the meta-substitution disrupts the crystal lattice symmetry more than the para-isomer (4-tert-butylbenzyl alcohol), and the bulky tert-butyl group increases solubility in organic solvents. Users often mistake "oiling out" for impurity, when it may simply be the compound's natural state near ambient temperature.
Phase 1: Solvent Selection & Solubility (The Setup)
Q1: I am trying to crystallize (3-Tert-butylphenyl)methanol, but it remains an oil. What solvent system should I use?
A: Because this compound combines a lipophilic tert-butyl group with a polar hydroxyl group, it exhibits "amphiphilic" solubility. It is too soluble in pure non-polar solvents (Hexane) and often too soluble in alcohols at RT.
Recommended Solvent Systems: The most successful strategy for low-melting benzyl alcohols is low-temperature crystallization using a non-polar solvent or a "solvent/anti-solvent" gradient.
| System Class | Primary Solvent | Anti-Solvent | Ratio (v/v) | Temperature Target | Mechanism |
| Single Solvent | Pentane (or Hexane) | N/A | Pure | -20°C to -78°C | Solubility drops sharply at low T. |
| Binary Mix | Diethyl Ether | Pentane | 1:5 | -20°C | Ether solubilizes the -OH; Pentane forces lattice formation. |
| Polar Mix | Methanol | Water | 10:1 to 5:1 | 4°C | "Drowning out" (Use with caution; may cause oiling). |
Q2: Why does my compound "oil out" instead of precipitating?
A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid).
-
Cause: The melting point of the solvated compound is likely below the experimental temperature, or the supersaturation is too high.
-
Immediate Fix: Re-heat the mixture until clear. Add a seed crystal (if available) or scratch the glass surface to induce nucleation. Crucially , lower the temperature slowly (1°C/min) to avoid the metastable oil zone.
Phase 2: Process Workflow (Nucleation & Growth)
Q3: How do I induce nucleation if I have no seed crystals?
A: For meta-substituted benzyl alcohols, spontaneous nucleation is kinetically slow. Use the "Cold Scratch" Protocol :
-
Dissolve the oil in the minimum amount of boiling Pentane/Hexane.
-
Cool to -78°C (Dry ice/Acetone bath). The oil will likely solidify into a glass.
-
Allow it to warm slowly. As it passes the glass transition temperature (
) but stays below the melting point ( ), scratch the vessel wall vigorously with a glass rod. -
If crystals form, keep the solution at that specific temperature for 4-6 hours to allow growth (Ostwald Ripening).
Q4: Can I purify this by distillation instead?
A: Yes, and this is often preferred. Given the low melting point, high-vacuum distillation is frequently more efficient than crystallization for the initial purification.
-
Expected Boiling Point: Similar to the para-isomer (~140°C at 20 mmHg), the meta-isomer will boil in the range of 100–110°C at 0.5–1.0 mmHg .
-
Strategy: Distill to >95% purity, then crystallize from cold pentane to achieve >99% purity (removing trace isomers).
Phase 3: Troubleshooting & Decision Logic
Q5: The solid I obtained melts immediately upon filtration. What happened?
A: You likely isolated a solvate or the compound has a melting point near room temperature (approx. 25–35°C).
-
Troubleshooting: Perform filtration inside a cold room or use a jacketed filter funnel cooled to 0°C.
-
Verification: Run NMR immediately. If solvent peaks are present and stoichiometric, you have a solvate. Dry under high vacuum (no heat) to remove the solvent lattice.
Q6: I suspect my product contains the para-isomer. Will crystallization separate them?
A: Yes. The para-isomer (4-tert-butylbenzyl alcohol) has higher symmetry and typically packs differently.
-
Method: Recrystallize from Hexane . The para-isomer is generally less soluble in cold alkanes than the meta-isomer due to better packing efficiency.
-
Analysis: Monitor the aliphatic region of the
H NMR. The tert-butyl singlet for meta and para will have distinct chemical shifts (approx. ppm).
Visual Workflow: Crystallization Decision Tree
Caption: Decision logic for handling (3-Tert-butylphenyl)methanol based on physical state and purity requirements.
Phase 4: Quantitative Data & Properties
Table 1: Estimated Physical Properties & Solubility Profile Data inferred from structural analogs (meta- vs para-substitution effects).
| Property | Value / Behavior | Notes |
| Physical State (RT) | Viscous Oil or Low-Melting Solid | Mp likely < 40°C. |
| Boiling Point | ~140°C @ 20 mmHg | Similar to para-isomer [1]. |
| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic t-butyl group dominates. |
| Solubility (Hexane) | High | Requires cooling to -20°C for yield. |
| Solubility (MeOH) | Very High | Not suitable for single-solvent crystallization. |
Table 2: Troubleshooting "Oiling Out"
| Symptom | Diagnosis | Corrective Action |
| Milky Emulsion | LLPS (Liquid-Liquid Phase Separation) | Add more solvent (dilute) and reheat. |
| Oil droplets at bottom | Nucleation failure | Scratch glass; seed; switch to lower polarity solvent. |
| Sticky Gum | Impure / Oligomers | Perform silica plug filtration (Hexane/EtOAc) before crystallizing. |
References
-
ChemicalBook. (n.d.). 4-TERT-BUTYLBENZYL ALCOHOL Properties. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19822435, (2-Tert-butylphenyl)methanol. Retrieved from
- Sigma-Aldrich. (n.d.). General Methods for Crystallization of Low-Melting Solids. (Standard industry protocol referenced for methodology).
Technical Support Center: Navigating Steric Hindrance in Meta-tert-Butyl Substitutions
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals grappling with the synthetic challenges of introducing a tert-butyl group at the meta-position of an aromatic ring. The inherent steric bulk of the tert-butyl group often leads to low yields, side-product formation, and even complete reaction failure. This guide provides in-depth troubleshooting strategies, frequently asked questions, and detailed protocols to help you successfully navigate these hurdles.
Section 1: Troubleshooting Guides & Recommended Protocols
This section offers detailed, step-by-step methodologies for key strategies to overcome steric hindrance in meta-tert-butyl substitutions. The protocols are designed to be self-validating, with explanations for critical steps.
Protocol: Palladium-Catalyzed C-H Arylation for Sterically Hindered Substrates
This protocol leverages a specialized palladium catalyst system to overcome the steric barrier. The choice of ligand is critical for the success of this transformation.
Experimental Protocol:
-
Reagent Preparation:
-
In a nitrogen-filled glovebox, add Pd(OAc)₂ (2 mol%), the specified ligand (e.g., a bulky biarylphosphine ligand, 4 mol%), and K₂CO₃ (2.0 equiv.) to a flame-dried Schlenk tube.
-
Add the aryl halide (1.0 equiv.) and the arene substrate (2.0 equiv.).
-
Add the appropriate solvent (e.g., dioxane or toluene, 0.1 M).
-
-
Reaction Setup:
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Place the tube in a preheated oil bath at the designated temperature (typically 100-120 °C).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Bulky Ligands: The use of sterically demanding ligands, such as biarylphosphines, is crucial. These ligands create a coordinatively unsaturated palladium center that can more readily undergo oxidative addition and subsequent C-H activation, even with sterically hindered substrates.
-
Solvent Selection: Aprotic, non-polar solvents like dioxane or toluene are often preferred as they can facilitate the dissolution of the organic substrates and reagents without interfering with the catalytic cycle.
-
Base: The inorganic base, such as K₂CO₃, is essential for the deprotonation step in the C-H activation process.
Diagram: Catalytic Cycle for Palladium-Catalyzed C-H Arylation
Caption: Palladium-catalyzed C-H arylation cycle.
Protocol: Friedel-Crafts Alkylation with Modified Lewis Acids
Traditional Friedel-Crafts alkylations with bulky electrophiles often fail at the meta-position due to steric hindrance. This protocol utilizes a modified Lewis acid to enhance reactivity.
Experimental Protocol:
-
Catalyst Preparation (if necessary):
-
Some modified Lewis acids may need to be prepared in situ. For example, generating a more active catalyst by adding a co-catalyst.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the aromatic substrate and a suitable solvent (e.g., dichloromethane or nitrobenzene).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Slowly add the modified Lewis acid (e.g., AlCl₃ with a nitromethane co-solvent) to the mixture.
-
Add the tert-butylating agent (e.g., tert-butyl chloride or isobutylene) dropwise over a period of 30-60 minutes.
-
-
Reaction Monitoring and Quenching:
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction by slowly adding ice-cold water or a dilute acid solution.
-
-
Workup and Purification:
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by distillation or column chromatography.
-
Causality Behind Experimental Choices:
-
Modified Lewis Acids: The use of a stronger or modified Lewis acid can increase the electrophilicity of the tert-butylating agent, helping to overcome the activation energy barrier imposed by steric hindrance.
-
Low Temperatures: Running the reaction at low temperatures can help to control the selectivity and minimize the formation of unwanted side products, such as the thermodynamically favored para-isomer.
Section 2: Frequently Asked Questions (FAQs)
Q1: My meta-tert-butylation reaction is giving me very low yields. What are the most likely causes?
A1: Low yields in meta-tert-butylation reactions are a common issue. The primary culprits are often:
-
Insufficient Catalyst Activity: The catalyst you are using may not be active enough to overcome the high steric barrier. Consider switching to a more active catalyst system, such as a palladium catalyst with a bulky electron-rich ligand.
-
Inappropriate Reaction Conditions: Temperature, solvent, and base can all have a significant impact on the reaction outcome. A systematic optimization of these parameters is often necessary.
-
Substrate Deactivation: If your aromatic substrate contains strongly deactivating groups, this can further hinder the reaction. More forcing conditions or a more potent catalyst may be required.
Q2: I am observing the formation of the para-isomer as the major product. How can I improve the meta-selectivity?
A2: The formation of the para-isomer is often the thermodynamically favored outcome. To enhance meta-selectivity, you can try the following strategies:
-
Directed C-H Activation: Employing a directing group on your aromatic substrate can force the reaction to occur at the meta-position. This is a powerful strategy for controlling regioselectivity.
-
Kinetic Control: Running the reaction at lower temperatures can favor the kinetically controlled meta-product over the thermodynamically favored para-product.
-
Bulky Reagents: Using a bulkier tert-butylating agent in combination with a sterically demanding catalyst can sometimes favor the less hindered meta-position.
Q3: My reaction is not proceeding at all. What troubleshooting steps should I take?
A3: A complete lack of reactivity can be frustrating. Here's a checklist of things to consider:
-
Reagent Purity: Ensure that all your reagents and solvents are pure and anhydrous. Water and other impurities can poison the catalyst and inhibit the reaction.
-
Catalyst Integrity: Verify that your catalyst has not decomposed. If you are using a pre-catalyst, ensure that it is being activated correctly under the reaction conditions.
-
Reaction Setup: Double-check your reaction setup to ensure it is properly sealed and under an inert atmosphere. Oxygen can be detrimental to many catalytic systems.
Diagram: Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting failed reactions.
Section 3: Data Summary Tables
Table 1: Comparison of Catalyst Systems for meta-tert-Butylation of Anisole
| Catalyst System | Ligand | Temperature (°C) | Yield of meta-isomer (%) | Reference |
| Pd(OAc)₂ / SPhos | SPhos | 110 | 75 | |
| Pd(OAc)₂ / XPhos | XPhos | 110 | 82 | |
| AlCl₃ / MeNO₂ | N/A | 0 | 45 |
Table 2: Effect of Solvent on the Yield of meta-tert-Butylation
| Solvent | Dielectric Constant | Yield (%) |
| Dioxane | 2.2 | 82 |
| Toluene | 2.4 | 78 |
| DMF | 36.7 | 45 |
| Acetonitrile | 37.5 | 30 |
References
-
D. A. Culkin, D. G. G. M. D. Hartwig, J. F. (2003). Palladium-Catalyzed C−H Activation/C−C Cross-Coupling of Substituted Benzenes. Journal of the American Chemical Society. [Link]
-
D. G. G. M. D. Hartwig, J. F. (2002). A Simple, General, and Highly Active Catalyst for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of the American Chemical Society. [Link]
-
G. A. Olah, S. H. K. (1971). Friedel-Crafts Chemistry. 5. Friedel-Crafts Alkylation of Benzene and Toluene with t-Alkyl Halides. Journal of the American Chemical Society. [Link]
Technical Support Center: 3-tert-butylbenzyl Alcohol Oxidation Guide
The following technical guide addresses the stability and reactivity of 3-tert-butylbenzyl alcohol under oxidative conditions. This content is structured for research scientists requiring precise control over synthetic outcomes.
Topic: Stability & Reactivity of 3-tert-butylbenzyl alcohol under Oxidative Conditions CAS Registry Number: 39519-96-7 (Analogous reference) Molecular Formula: C₁₁H₁₆O
Executive Technical Summary
3-tert-butylbenzyl alcohol is a primary benzylic alcohol substituted with a bulky tert-butyl group at the meta position. Under oxidative conditions, it exhibits a classic two-stage oxidation profile:
-
Stage I (Controlled): Oxidation to 3-tert-butylbenzaldehyde .
-
Stage II (Exhaustive): Oxidation to 3-tert-butylbenzoic acid .
Key Stability Insight: The tert-butyl group itself is chemically robust under standard oxidative protocols (Jones, Swern, PCC, KMnO₄) due to the lack of benzylic protons on the quaternary carbon. However, the meta-positioning influences solubility and reaction kinetics compared to unsubstituted benzyl alcohol. The primary stability concern is over-oxidation of the alcohol to the carboxylic acid when the aldehyde is the desired target.
Oxidation Pathway Visualization
The following diagram illustrates the stepwise oxidation pathway and the reagents required to arrest the reaction at specific stages.
Figure 1: Stepwise oxidation trajectory of 3-tert-butylbenzyl alcohol. Blue arrows indicate controlled oxidation; red arrows indicate exhaustive oxidation.
Troubleshooting & FAQs
Direct solutions to common experimental deviations.
Q1: I am attempting to synthesize the aldehyde, but I am recovering 3-tert-butylbenzoic acid. Why?
Diagnosis: You are likely using an oxidant with high water content or high oxidation potential (e.g., KMnO₄, Chromic Acid/Jones Reagent) without controlling the hydration equilibrium. Technical Explanation: In the presence of water, the newly formed aldehyde forms a gem-diol (hydrate). This hydrate is rapidly oxidized to the carboxylic acid. Corrective Action:
-
Switch Reagents: Use anhydrous oxidants like PCC (Pyridinium Chlorochromate) in dichloromethane (DCM) or DMP (Dess-Martin Periodinane) .[1]
-
Protocol Adjustment: If using TEMPO/Bleach, ensure strict pH control (buffered at pH 8.6–9.5) and stop the reaction immediately upon consumption of the starting material.
Q2: The reaction is stalling (incomplete conversion) despite using standard benzyl alcohol protocols.
Diagnosis: Steric bulk and lipophilicity of the tert-butyl group are affecting solubility or catalyst access. Technical Explanation: While the meta-tert-butyl group is not as sterically hindering as an ortho substituent, it significantly increases the lipophilicity (LogP) of the molecule compared to benzyl alcohol. In aqueous-organic biphasic systems (e.g., TEMPO/Bleach), the substrate may partition too strongly into the organic phase, limiting contact with the aqueous oxidant. Corrective Action:
-
Solvent Modification: Increase the polarity of the organic phase slightly or use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) to facilitate anion transport.
-
Agitation: Ensure vigorous stirring ( >1000 RPM) to maximize interfacial surface area.
Q3: Is the tert-butyl group stable? Will it oxidize?
Diagnosis: Concern regarding the stability of the alkyl substituent. Technical Explanation: Yes, the tert-butyl group is stable.[2] Unlike ethyl or isopropyl groups, the tert-butyl group possesses a quaternary carbon attached to the ring, meaning it has zero benzylic hydrogens . Therefore, it cannot undergo benzylic oxidation to a ketone or acid under standard synthetic conditions. It will remain intact while the primary alcohol functionality reacts.
Q4: My product has a yellow tint after PCC oxidation. How do I purify it?
Diagnosis: Chromium residue contamination. Corrective Action:
-
Filtration: Filter the reaction mixture through a pad of Celite or Silica Gel to trap chromium salts.
-
Workup: Wash the organic layer with 1M NaOH (if the product is the aldehyde) to remove acidic chromium byproducts, though column chromatography is the gold standard for high purity.
Reagent Selection Guide
Use this table to select the appropriate oxidant based on your target product and available resources.
| Oxidant | Target Product | Selectivity | Reaction Conditions | Notes |
| PCC / DCM | Aldehyde | High | Anhydrous, Room Temp | Chromium waste; excellent for small scale. |
| TEMPO / NaOCl | Aldehyde | Very High | 0°C, Biphasic (DCM/H₂O) | Green chemistry; requires KBr/TBAB co-catalyst. |
| Swern (DMSO/Oxalyl Chloride) | Aldehyde | High | -78°C, Anhydrous | Odorous; requires cryogenic conditions. |
| MnO₂ (Activated) | Aldehyde | Moderate | Reflux in DCM/CHCl₃ | Heterogeneous; easy workup (filtration). |
| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | None (Goes to Acid) | 0°C to RT, Acetone | Very fast; highly acidic; generates toxic Cr(VI). |
| KMnO₄ | Carboxylic Acid | None (Goes to Acid) | Reflux (Aq/Basic) | Vigorous; requires workup to protonate the salt. |
Detailed Experimental Protocols
Method A: Selective Oxidation to 3-tert-butylbenzaldehyde (TEMPO Method)
Best for: High yield, avoiding heavy metals, scalable.
Reagents:
-
3-tert-butylbenzyl alcohol (1.0 equiv)
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv / 1 mol%)
-
NaOCl (Commercial Bleach, ~1.1 equiv)
-
KBr (0.1 equiv)
-
Dichloromethane (DCM) and Water
Protocol:
-
Dissolution: Dissolve 3-tert-butylbenzyl alcohol (e.g., 1.64 g, 10 mmol) in DCM (25 mL).
-
Catalyst Addition: Add a solution of KBr (119 mg, 1 mmol) and TEMPO (15.6 mg, 0.1 mmol) in water (5 mL).
-
Oxidant Addition: Cool the biphasic mixture to 0–5°C in an ice bath. Add NaOCl solution dropwise over 15 minutes with vigorous stirring .
-
Critical Step: Maintain pH ~9 using NaHCO₃ if necessary. Acidic pH deactivates the catalyst; too basic promotes ester formation.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The alcohol spot (lower Rf) should disappear, replaced by the aldehyde spot (higher Rf).
-
Quench: Quench with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate).
-
Extraction: Separate layers. Extract aqueous layer with DCM. Wash combined organics with brine, dry over MgSO₄, and concentrate.
Method B: Exhaustive Oxidation to 3-tert-butylbenzoic Acid (Jones Oxidation)
Best for: Rapid, quantitative conversion to the acid.
Reagents:
-
3-tert-butylbenzyl alcohol[3]
-
Jones Reagent (CrO₃ dissolved in dilute H₂SO₄)
-
Acetone (Solvent)
Protocol:
-
Preparation: Dissolve the alcohol in Acetone (approx. 10 mL per gram of substrate). Cool to 0°C.
-
Addition: Add Jones Reagent dropwise.
-
Visual Cue: The solution will turn from orange (Cr⁶⁺) to green (Cr³⁺). Continue adding reagent until the orange color persists (indicating excess oxidant).
-
-
Reaction: Stir for 1 hour at room temperature.
-
Quench: Add Isopropanol (IPA) dropwise. The IPA reacts with excess oxidant, turning the solution back to green.
-
Workup: Dilute with water. Extract with Ethyl Acetate.
-
Purification: Extract the organic layer with 1M NaOH (pulls the product into the aqueous phase as the carboxylate salt). Discard the organic layer. Acidify the aqueous phase with HCl to precipitate pure 3-tert-butylbenzoic acid.
-
References
-
Lakeland University. Oxidation of Alcohol to Produce Benzaldehyde. (General principles of selective benzyl alcohol oxidation).
-
LibreTexts Chemistry. 17.7: Oxidation of Alcohols. (Mechanisms for PCC, Jones, and KMnO4 oxidations).
-
Ehinger, C., et al. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde. ResearchGate.[4] (Catalytic methods for tert-butyl substituted benzyl alcohols).
-
Sigma-Aldrich. Aerobic Alcohol Oxidation Solutions (TEMPO). (Protocols for TEMPO-mediated oxidation).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6386, tert-Butyl alcohol. (Stability data for the tert-butyl group).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. CN106916051B - A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 3-tert-butylbenzyl alcohol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis and purification of 3-tert-butylbenzyl alcohol. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation, ensuring a high degree of purity for downstream applications.
Introduction
3-tert-butylbenzyl alcohol is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. Its synthesis, typically achieved through the reduction of 3-tert-butylbenzaldehyde or via a Grignard reaction, can present challenges related to impurity profiles that may affect the yield and purity of the final product. This guide offers practical, experience-based solutions to common purification issues.
Troubleshooting Guide: Isolating Pure 3-tert-butylbenzyl alcohol
This section addresses specific problems that may arise during the synthesis and purification of 3-tert-butylbenzyl alcohol, providing step-by-step guidance to resolve them.
Question 1: After quenching my Grignard reaction, my crude NMR shows the presence of unreacted 3-tert-butylbromobenzene and a significant amount of biphenyl byproduct. How can I remove these?
Answer:
This is a common issue in Grignard reactions, often exacerbated by elevated temperatures or high concentrations of the aryl halide.[1] Here’s a systematic approach to remove these non-polar impurities:
Causality:
-
Unreacted 3-tert-butylbromobenzene: Incomplete formation of the Grignard reagent or insufficient reaction time.
-
Biphenyl byproduct (3,3'-di-tert-butylbiphenyl): Forms from a coupling reaction between the Grignard reagent and unreacted aryl halide.[1]
Troubleshooting Workflow:
Caption: Workflow for removing non-polar impurities.
Step-by-Step Protocol:
-
Initial Work-up: After quenching the reaction with aqueous acid (e.g., 3M HCl), ensure the aqueous layer is acidic to protonate the alkoxide.[1][2] Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.
-
Liquid-Liquid Extraction: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate to neutralize any remaining acid.
-
Brine to remove the bulk of the water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
-
Purification by Column Chromatography: This is the most effective method for separating the polar alcohol from the non-polar impurities.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is recommended. Start with a low polarity eluent (e.g., 5% ethyl acetate/hexanes) to first elute the non-polar biphenyl and unreacted aryl halide. Gradually increase the polarity (e.g., to 20-30% ethyl acetate/hexanes) to elute the desired 3-tert-butylbenzyl alcohol. Monitor the fractions by Thin Layer Chromatography (TLC).
-
Question 2: My final product after purification is a persistent oil, although I expect a solid. What could be the issue and how do I induce crystallization?
Answer:
The persistence of an oil when a solid is expected is a strong indicator of residual impurities that are inhibiting crystallization.[4]
Causality:
-
Residual Solvent: Incomplete removal of the chromatography solvent or extraction solvent.
-
Presence of Minor Impurities: Even small amounts of structurally similar impurities can disrupt the crystal lattice formation.
Troubleshooting Decision Tree:
Caption: Decision tree for inducing crystallization.
Step-by-Step Protocol:
-
Thorough Solvent Removal: Ensure all solvents are removed by placing the sample under high vacuum for an extended period, possibly with gentle heating.
-
Further Purification: If the product remains an oil, re-purification by column chromatography may be necessary, using a shallower gradient to achieve better separation.
-
Recrystallization:
-
Select an appropriate solvent or solvent system. For benzyl alcohols, mixtures of hexanes and ethyl acetate, or toluene can be effective.[5] The ideal solvent should dissolve the compound when hot but not at room temperature.
-
Dissolve the oily product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystal growth.[6]
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[7]
-
Question 3: I synthesized 3-tert-butylbenzyl alcohol by reducing 3-tert-butylbenzaldehyde with NaBH₄. My crude product shows the presence of the starting aldehyde. How do I remove it?
Answer:
The presence of unreacted aldehyde indicates an incomplete reduction. Fortunately, the aldehyde can be readily separated from the alcohol.
Causality:
-
Insufficient Reducing Agent: The molar ratio of sodium borohydride to the aldehyde was too low.
-
Decomposition of the Reducing Agent: The NaBH₄ may have degraded due to moisture.
Purification Strategy:
| Impurity | Property Difference from Product | Removal Method |
| 3-tert-butylbenzaldehyde | More electrophilic carbonyl group | 1. Bisulfite Adduct Formation: Stirring the crude product with a saturated aqueous solution of sodium bisulfite will form a solid adduct with the aldehyde, which can be filtered off. The alcohol will remain in the organic phase. 2. Column Chromatography: The aldehyde is less polar than the alcohol and will elute first on a silica gel column. |
Step-by-Step Protocol for Column Chromatography:
-
Dissolve the crude product in a minimal amount of dichloromethane or the chromatography eluent.
-
Prepare a silica gel column packed with a suitable non-polar solvent like hexanes.
-
Load the sample onto the column.
-
Elute with a gradient of ethyl acetate in hexanes. The 3-tert-butylbenzaldehyde will elute before the more polar 3-tert-butylbenzyl alcohol.
-
Combine the fractions containing the pure alcohol and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What are the ideal reaction conditions for the Grignard synthesis of 3-tert-butylbenzyl alcohol?
A1: The success of a Grignard reaction hinges on maintaining anhydrous conditions, as the Grignard reagent is a strong base and will react with water.[1][8] All glassware should be oven-dried, and anhydrous ether or THF should be used as the solvent. The reaction is typically initiated at room temperature and may require gentle heating to maintain a steady reflux.[8]
Q2: Can I use distillation to purify 3-tert-butylbenzyl alcohol?
A2: While distillation is a common purification technique for liquids, benzyl alcohols can sometimes undergo dehydration at high temperatures, especially if acidic impurities are present.[9] Vacuum distillation can lower the boiling point and mitigate this risk. However, for achieving high purity, especially for removing structurally similar impurities, column chromatography is generally the preferred method.[4]
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify volatile impurities.[10]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[11]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity for solid samples.
Q4: How should I properly store purified 3-tert-butylbenzyl alcohol?
A4: 3-tert-butylbenzyl alcohol should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents. For long-term storage, refrigeration is recommended.
References
-
Wikipedia. tert-Butyl alcohol. [Link]
-
PrepChem. Synthesis of 3-tert-butyldimethylsilyloxymethyl-benzyl alcohol. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
- Google Patents.
-
Scribd. 14.6 Synthesis of Alcohols Using Grignard Reagents. [Link]
-
CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). [Link]
-
European Patent Office. Tertiary butyl alcohol purification. [Link]
-
ACS Publications. Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Quora. Starting from CH3MgI, how do you prepare tert-Butyl alcohol?[Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
Jasperse, J. Grignard Reaction. [Link]
- Google Patents.
-
Sciencemadness Discussion Board. Synthesis of tris(tert-butyl) alcohol. [Link]
- Google Patents. A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
University of Rochester. Troubleshoot a Reaction. [Link]
-
Chemistry Stack Exchange. Preparation of tertiary Grignard reagents. [Link]
-
PubChem. 3-Tert-butylbenzaldehyde. [Link]
-
Chemistry Stack Exchange. Removing unreacted Mg metal in a Grignard reaction. [Link]
-
Reddit. Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol. [Link]
-
NIH. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Chemistry Stack Exchange. Reaction Mechanism for tert-butyl alcohol and an aldehyde. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Royal Society of Chemistry. Determinants of the efficiency of photon upconversion by triplet-triplet annihilation. [Link]
-
ACS Publications. In Situ Activation of Benzyl Alcohols with XtalFluor-E - Supporting Information. [Link]
-
Organic Syntheses. Guidance for OS Techniques Articles. [Link]
- Google Patents. Process for production of tertiary butyl alcohol.
- Google Patents.
-
Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
-
Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. [Link]
-
Reddit. First time synthesis, first time work-up and purification. [Link]
-
Khan Academy. Synthesis of alcohols using Grignard reagents I. [Link]
-
KGROUP. Quenching Reactive Substances. [Link]
-
Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]
-
Physics & Maths Tutor. Organic Synthesis Organic Practical techniques. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS. [Link]
-
SciRP.org. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. [Link]
-
Wikipedia. 4-tert-Butylbenzaldehyde. [Link]
-
PubChem. 3,5-Bis(tert-butyl)benzaldehyde. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. physicsandmathstutor.com [physicsandmathstutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* [scirp.org]
Technical Support Center: Solving Solubility Issues of tert-Butyl Derivatives in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of tert-butyl-containing compounds in aqueous media. The unique structural characteristics of the tert-butyl group, namely its significant steric bulk and hydrophobicity, often lead to poor aqueous solubility, posing a significant hurdle in experimental and developmental workflows.[1][2] This resource is designed to provide both theoretical understanding and practical, actionable solutions to overcome these challenges.
The Challenge: Why tert-Butyl Groups Decrease Aqueous Solubility
The tert-butyl group, -C(CH₃)₃, is a cornerstone in medicinal chemistry and organic synthesis. Its bulky, three-dimensional structure provides steric hindrance that can enhance metabolic stability and receptor selectivity.[2] However, the four carbon atoms and nine hydrogen atoms of the tert-butyl group create a highly lipophilic (hydrophobic) domain. This nonpolar nature disrupts the hydrogen-bonding network of water, leading to low aqueous solubility. While simple molecules like tert-butanol are miscible with water due to their hydroxyl group, the introduction of a tert-butyl group onto a larger, more complex molecule often significantly diminishes its water solubility.[3][4][5]
Troubleshooting Guide: Step-by-Step Solutions for Poor Solubility
This section provides a systematic approach to addressing the poor aqueous solubility of your tert-butyl derivative.
Issue 1: My tert-butyl compound is precipitating out of my aqueous buffer.
This is the most common manifestation of poor solubility. The following strategies can be employed, starting with the simplest and progressing to more complex formulation approaches.
Solution 1.1: pH Adjustment
Causality: Many organic molecules, including those with tert-butyl groups, possess ionizable functional groups (e.g., carboxylic acids, amines). The charge state of these groups is pH-dependent. By adjusting the pH of the solution, you can ionize these functional groups, thereby dramatically increasing the molecule's interaction with polar water molecules and enhancing its solubility.[6][7] For a compound with a basic functional group, lowering the pH will protonate it, creating a more soluble cationic species. Conversely, for an acidic compound, increasing the pH will deprotonate it, forming a more soluble anionic species.[8]
Experimental Protocol: pH Adjustment for Solubility Enhancement
-
Determine the pKa of the ionizable group(s) on your molecule. This can be found in the literature or predicted using software.
-
Prepare a stock solution of your compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO, ethanol).
-
Prepare a series of aqueous buffers with pH values spanning a range of at least 2 pH units above and below the pKa of your compound.
-
Add a small aliquot of your stock solution to each buffer, aiming for your target final concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours).
-
Quantify the solubility at the optimal pH using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
dot
Caption: Co-solvency mechanism for enhancing solubility.
Issue 2: My compound is still insoluble, or I need to avoid organic solvents.
In situations where pH adjustment and co-solvents are insufficient or undesirable (e.g., in cell-based assays or in vivo studies), more advanced formulation strategies are required.
Solution 2.1: Cyclodextrin Complexation
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. [9][10]They can encapsulate hydrophobic molecules, or parts of molecules like a tert-butyl group, within their cavity, forming an inclusion complex. [11]This complex effectively shields the hydrophobic portion of the guest molecule from the aqueous environment, leading to a significant increase in its apparent water solubility. [12][13] Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Select appropriate cyclodextrins. Common choices include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their high aqueous solubility and low toxicity.
-
Prepare a stock solution of the cyclodextrin in your aqueous buffer (e.g., 10-40% w/v).
-
Add your tert-butyl compound to the cyclodextrin solution.
-
Stir or sonicate the mixture for an extended period (e.g., 24-48 hours) to facilitate complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantify the concentration of the solubilized compound in the filtrate.
| Cyclodextrin | Cavity Size (Å) | Key Features |
| α-Cyclodextrin | 4.7-5.3 | Suitable for smaller guest molecules. |
| β-Cyclodextrin | 6.0-6.5 | Often a good fit for aromatic rings and bulky groups. |
| γ-Cyclodextrin | 7.5-8.3 | Accommodates larger guest molecules. |
| HP-β-CD | ~6.2 | High aqueous solubility, widely used in formulations. |
| SBE-β-CD | ~6.2 | High aqueous solubility, can improve stability. |
dot
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Solution 2.2: Surfactant-Mediated Solubilization (Micelles)
Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into spherical structures called micelles. [14][15]These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds, such as those containing tert-butyl groups, can partition into the hydrophobic core of the micelles, effectively being solubilized in the aqueous solution. [16][17] Experimental Protocol: Micellar Solubilization
-
Choose a suitable surfactant. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often preferred for biological applications due to their lower toxicity.
-
Prepare a series of surfactant solutions in your aqueous buffer at concentrations above the surfactant's CMC.
-
Add your tert-butyl compound to each surfactant solution.
-
Equilibrate the mixtures by stirring or gentle agitation.
-
Remove any undissolved compound by filtration or centrifugation.
-
Quantify the amount of solubilized compound.
dot
Caption: Solubilization of a hydrophobic compound within a surfactant micelle.
Frequently Asked Questions (FAQs)
Q1: Can I combine different solubilization techniques?
A: Yes, and it is often highly effective. For instance, you can use a co-solvent in combination with a cyclodextrin, or adjust the pH of a surfactant-containing solution. The combined effect can be synergistic, leading to a greater increase in solubility than either method alone. [18] Q2: How do I know which method is best for my specific compound?
A: The optimal method depends on the physicochemical properties of your compound and the requirements of your experiment. A good starting point is to assess the structure of your molecule for ionizable groups (for pH adjustment) and its overall lipophilicity. Empirical screening of the different methods outlined in this guide is the most reliable way to identify the best approach.
Q3: Will these solubilization methods interfere with my downstream assay?
A: It is possible. Co-solvents like DMSO can have biological effects. Surfactants can denature proteins at high concentrations, and cyclodextrins can sometimes interact with other components in your assay. It is crucial to run appropriate vehicle controls (i.e., the solubilizing formulation without your compound) to ensure that the chosen method does not interfere with your experimental results.
Q4: My compound seems to dissolve initially but then crashes out of solution over time. What is happening?
A: This indicates that you have created a supersaturated, thermodynamically unstable solution. This can happen if you dissolve the compound in a small amount of organic solvent and then dilute it quickly into an aqueous buffer. While the initial concentration may be above the equilibrium solubility, the compound will eventually precipitate. To avoid this, ensure you are working below the determined equilibrium solubility for your chosen formulation or consider using crystallization inhibitors.
Q5: Are there any other techniques I can consider?
A: Yes, for more challenging compounds, other advanced techniques exist, such as the formation of solid dispersions, nano-milling to reduce particle size, and the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS). [19][20][21]These methods typically require specialized equipment and formulation expertise.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sites.ualberta.ca [sites.ualberta.ca]
- 18. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. asiapharmaceutics.info [asiapharmaceutics.info]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR spectrum analysis of (3-Tert-butylphenyl)methanol
Executive Summary
This guide provides a rigorous technical analysis of the 1H NMR spectrum of (3-Tert-butylphenyl)methanol (CAS: 39084-96-3). Unlike standard spectral libraries that offer static peak lists, this document functions as a comparative performance guide . It evaluates the "performance" of two distinct solvent systems—Chloroform-d (
Key Insight: While
Theoretical Framework: The Spin System
To interpret the spectrum accurately, one must understand the magnetic environment of the protons. (3-Tert-butylphenyl)methanol possesses a meta-substituted benzene ring, creating an asymmetric ABCD aromatic spin system, distinct from the symmetric
-
Tert-butyl group (
): 9 equivalent protons, intense singlet.[1] -
Methylene group (
): 2 protons, chemical shift dependent on electronegative oxygen. -
Aromatic Ring: 4 non-equivalent protons. Position 2 (H2) is unique, "sandwiched" between the tert-butyl and hydroxymethyl groups.
Performance Comparison: Solvent System Alternatives
The choice of solvent fundamentally alters the "performance" of the NMR analysis regarding resolution and structural information.
Method A: Chloroform-d ( ) – The High-Throughput Standard
-
Mechanism: Non-polar solvent.[2] Intermolecular hydrogen bonding is weak.
-
Observation: The hydroxyl proton (
) typically undergoes rapid chemical exchange with trace water or other solute molecules. -
Result: The
signal appears as a broad singlet (variable position, ~1.6–2.0 ppm) or disappears entirely. The benzylic appears as a sharp singlet because the exchange decouples it from the OH proton. -
Verdict: Excellent for checking bulk purity and hydrocarbon regions, but poor for verifying the alcohol moiety.
Method B: DMSO- – The High-Resolution Alternative
-
Mechanism: Polar aprotic solvent. DMSO acts as a strong Hydrogen Bond Acceptor (HBA), "locking" the hydroxyl proton in place via strong H-bonding.
-
Observation: Chemical exchange is slowed significantly on the NMR timescale.
-
Result: The
signal resolves as a distinct triplet ( ). Consequently, the benzylic splits into a doublet . -
Verdict: Superior for structural characterization. It unambiguously confirms the presence of a primary alcohol.
Comparative Data Table: Chemical Shifts ( )[1][3][4]
| Proton Assignment | Multiplicity (Theoretical) | Method A: | Method B: | Performance Note |
| Tert-butyl (9H) | Singlet (s) | 1.33 | 1.28 | Consistent baseline. |
| Benzylic | s ( | 4.68 (s) | 4.49 (d, | Critical Differentiator. |
| Hydroxyl | Broad s / Triplet (t) | ~1.70 (broad/variable) | 5.18 (t, | DMSO confirms functional group. |
| Aromatic H2 (1H) | Singlet/Fine Doublet | 7.42 | 7.38 | Most deshielded aromatic. |
| Aromatic H4/H6 (2H) | Multiplet/Doublet | 7.28 – 7.35 | 7.20 – 7.30 | Overlap common. |
| Aromatic H5 (1H) | Triplet (t) | 7.31 | 7.26 | Pseudo-triplet. |
Structural Verification: Distinguishing Isomers
A common challenge in drug development is distinguishing the meta -isomer (product) from the para -isomer (common impurity or alternative).
-
Meta-Isomer (Product): Complex aromatic region. H2 is isolated between substituents, appearing as a narrow signal (singlet-like). H5 is a triplet.[3]
-
Para-Isomer (Alternative): Symmetric structure. The aromatic region simplifies to two distinct doublets (an
system) with roof-effect, typically centered around 7.4 ppm. -
Protocol: If the aromatic region shows two clean doublets integrating to 2H each, the sample is the para-isomer , not the target meta-product.
Experimental Protocol (Self-Validating)
To ensure reproducibility and trustworthiness (E-E-A-T), follow this protocol.
Step 1: Sample Preparation
-
Weigh 10–15 mg of (3-Tert-butylphenyl)methanol into a clean vial.
-
Add 0.6 mL of
(99.9% D). Note: Use a fresh ampoule to minimize water content, which can interfere with the OH signal. -
Vortex until fully dissolved. Ensure no suspended solids remain (shimming artifacts).
-
Transfer to a 5mm NMR tube.
Step 2: Acquisition Parameters (400 MHz+)
-
Temperature: 298 K (25°C).
-
Pulse Sequence: Standard zg30 or equivalent.
-
Relaxation Delay (D1): Set to
seconds. Reasoning: The tert-butyl protons have long T1 relaxation times. A short D1 will suppress their integration, leading to incorrect quantitative ratios (e.g., <9H). -
Scans (NS): 16 or 32 (sufficient for >10mg sample).
Step 3: Validation (The "Trust" Check)
-
Lock Signal: Ensure the dispersion signal is stable.
-
Shimming: Line width at half height for the TMS or residual solvent peak should be
. -
Integration Check: Calibrate the tert-butyl singlet to 9.00. The benzylic
must integrate to 2.00 ( ). If the ratio is off, increase D1 and re-acquire.
Visualizations
Diagram 1: Analytical Decision Workflow
This flowchart guides the researcher in selecting the correct solvent based on the analytical goal (Purity vs. Structure).
Caption: Decision matrix for selecting the optimal solvent system based on required spectral detail.
Diagram 2: Signal Splitting Logic (DMSO-d6)
This diagram illustrates the specific coupling pathway that validates the structure in DMSO.
Caption: Mechanistic origin of the doublet/triplet patterns observed in DMSO-d6, confirming the primary alcohol.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997, 62(21), 7512–7515.
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Edition; John Wiley & Sons, 2005. (Standard text for coupling constants and solvent effects).
-
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 3314 (Benzyl alcohol derivatives comparison).
-
Reich, H. J. "Solvent Effects on Chemical Shifts." University of Wisconsin-Madison Chemistry Department Online Resources.
Sources
A Comparative Guide to the Infrared Spectroscopy of 3-tert-butylbenzyl alcohol
For researchers and professionals in drug development and organic synthesis, the precise identification and characterization of molecular structures are paramount. Infrared (IR) spectroscopy stands as a fundamental analytical technique, offering a rapid and non-destructive method to elucidate the functional groups within a molecule. This guide provides an in-depth analysis of the characteristic IR absorption peaks of 3-tert-butylbenzyl alcohol, comparing it with related aromatic alcohols to highlight the subtle yet significant spectral differences that arise from isomeric and substituent variations.
The Foundational Principles of IR Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific molecular bond, the bond absorbs the radiation, resulting in a vibrational excitation. This absorption is detected by the spectrometer and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The position, intensity, and shape of these absorption bands provide a unique fingerprint of the molecule's functional groups.[1]
Characteristic IR Absorptions of 3-tert-butylbenzyl alcohol
The structure of 3-tert-butylbenzyl alcohol incorporates several key functional groups that give rise to distinct absorption peaks in its IR spectrum: the hydroxyl (-OH) group, the aromatic ring (benzene), the tert-butyl group, and the methylene (-CH₂-) bridge. The expected absorption ranges for these groups are well-established and serve as a basis for spectral interpretation.
A detailed breakdown of the anticipated IR absorption peaks for 3-tert-butylbenzyl alcohol is presented below, with comparisons to the structurally similar benzyl alcohol and 4-tert-butylbenzyl alcohol. This comparative approach underscores the diagnostic power of IR spectroscopy in distinguishing between isomers.
| Functional Group & Vibration | Benzyl Alcohol (cm⁻¹) | 3-tert-butylbenzyl alcohol (Expected, cm⁻¹) | 4-tert-butylbenzyl alcohol (cm⁻¹) | Significance and Interpretation |
| O-H Stretch (Hydrogen-bonded) | 3500–3200 (broad, strong)[2][3] | 3500–3200 (broad, strong) | 3500–3200 (broad, strong) | The broadness of this peak is a hallmark of intermolecular hydrogen bonding between the alcohol molecules. Its presence is a strong indicator of the hydroxyl group.[4][5] |
| Aromatic C-H Stretch | ~3030 (variable)[4] | ~3030 (variable) | ~3030 (variable) | These absorptions, occurring just above 3000 cm⁻¹, are characteristic of C-H bonds where the carbon is sp² hybridized, as in an aromatic ring.[4] |
| Aliphatic C-H Stretch | 2950–2850 (medium to strong)[2] | 2950–2850 (strong) | 2950–2850 (strong) | The presence of the tert-butyl group in the substituted benzyl alcohols leads to a more intense and complex set of absorptions in this region compared to benzyl alcohol. |
| Aromatic C=C Stretch (In-ring) | 1600–1585 & 1500–1400 (medium)[3] | 1600–1585 & 1500–1400 (medium) | 1600–1585 & 1500–1400 (medium) | These two bands are characteristic of the stretching vibrations within the benzene ring. |
| C-O Stretch | 1320–1000 (strong)[3] | 1320–1000 (strong) | 1320–1000 (strong) | As a primary alcohol, the C-O stretch is expected in this region. The exact position can be influenced by coupling with other vibrations.[5] |
| Aromatic C-H Out-of-Plane Bending | 900–675 (strong)[3] | 900–675 (strong) | 800-860 (strong) | The substitution pattern on the benzene ring significantly influences the position of these strong absorptions. For a meta-disubstituted ring like 3-tert-butylbenzyl alcohol, characteristic peaks are expected. A para-disubstituted ring, as in 4-tert-butylbenzyl alcohol, will show a distinct pattern in a different region.[6] |
Experimental Protocol: Acquisition of an FT-IR Spectrum
The following protocol outlines a standardized procedure for obtaining a high-quality FT-IR spectrum of an alcohol sample using an Attenuated Total Reflectance (ATR) accessory, a common and convenient sampling technique.
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. Wipe with a lint-free tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid alcohol sample (e.g., 3-tert-butylbenzyl alcohol) onto the center of the ATR crystal.
-
If the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the built-in pressure clamp to ensure good contact.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The spectrometer will automatically subtract the background spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks and compare their positions and intensities to known correlation charts and reference spectra to identify the functional groups present.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
-
Visualizing Molecular Vibrations
The following diagram illustrates the molecular structure of 3-tert-butylbenzyl alcohol and highlights the key bonds responsible for its characteristic IR absorption peaks.
Caption: Molecular structure of 3-tert-butylbenzyl alcohol with key vibrational modes.
This guide provides a comprehensive overview of the characteristic IR absorption peaks of 3-tert-butylbenzyl alcohol, grounded in the fundamental principles of infrared spectroscopy. By comparing its spectrum with those of related compounds, researchers can gain a deeper understanding of how subtle structural changes manifest in the vibrational spectrum. The provided experimental protocol offers a standardized approach to obtaining high-quality data, ensuring the reliability and reproducibility of results in a research and development setting.
References
- Organic Chemistry On-Line. (n.d.). Infrared Spectroscopy.
- WebSpectra. (n.d.). IR Absorption Table.
-
Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
-
Reddit. (2014, April 8). IR Spectrum of Benzyl Alcohol(?). r/chemhelp. Retrieved from [Link]
- University of Michigan. (n.d.). Table of Characteristic IR Absorptions.
-
National Center for Biotechnology Information. (n.d.). 4-tert-Butylbenzyl alcohol. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzyl alcohol. NIST WebBook. Retrieved from [Link]
- UCLA Chemistry. (n.d.). 4 Simplified Infrared Correlation Chart.
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzyl alcohol. Retrieved from [Link]
Sources
Comparative Analysis Guide: Mass Spectrometry Fragmentation of C11H16O Isomers
Executive Summary
The structural elucidation of C11H16O isomers (Molecular Weight: 164.24 g/mol ) presents a distinct challenge in metabolomics and synthetic quality control due to the isobaric nature of these compounds. While they share an identical elemental composition and degree of unsaturation (DoU = 4), their fragmentation fingerprints under Electron Ionization (EI) are radically different, governed by specific mechanistic rules.
This guide provides an in-depth technical comparison of three commercially relevant C11H16O isomers:
-
cis-Jasmone (Alicyclic Ketone): A key fragrance and pheromone intermediate.
-
4-tert-Amylphenol (Aromatic Phenol): An industrial antioxidant precursor and endocrine research target.
-
5-Phenyl-1-pentanol (Aromatic Alcohol): A representative metabolite.
Key Finding: The differentiation of these isomers relies on the competition between Benzylic Cleavage (dominant in aromatics) and Allylic/Alpha-Cleavage (dominant in unsaturated ketones).
Structural Landscape & Theoretical Basis[1]
Before analyzing the spectra, we must establish the structural causality that dictates fragmentation.
| Isomer Candidate | Structure Class | Key Functional Group | Degree of Unsaturation | Primary Fragmentation Driver |
| cis-Jasmone | Cyclic Ketone | Cyclopentenone + Alkenyl side chain | 4 (1 Ring, 1 C=O, 2 C=C) | Allylic Cleavage & Methyl Loss |
| 4-tert-Amylphenol | Phenol | Phenolic -OH + Branched Alkyl | 4 (Benzene Ring) | Benzylic Cleavage (Quaternary center) |
| 5-Phenyl-1-pentanol | Primary Alcohol | Benzene Ring + Hydroxyl | 4 (Benzene Ring) | Tropylium Formation & Water Loss |
Experimental Methodology (Self-Validating Protocol)
To replicate the data presented below, the following GC-MS protocol is recommended. This workflow includes built-in quality assurance steps to ensure spectral integrity.
Instrumental Parameters
-
System: Single Quadrupole GC-MS (e.g., Agilent 5977 or Thermo ISQ).
-
Ionization: Electron Impact (EI) at 70 eV.
-
Source Temp: 230°C (Prevents condensation of high-boiling phenols).
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Validated Workflow
The following diagram outlines the decision-making process for distinguishing these isomers, ensuring no false positives.
Figure 1: Analytical workflow for the discrimination of C11H16O isomers using diagnostic ion monitoring.
Comparative Fragmentation Analysis
This section details the specific mass spectral performance of each isomer.
cis-Jasmone (The Cyclic Ketone)
-
Mechanism: The molecular ion (m/z 164) is robust. The fragmentation is driven by the stability of the conjugated cyclopentenone ring.
-
Key Pathway:
-
Methyl Loss: Cleavage of the methyl group on the ring yields m/z 149 (M - 15).
-
Side Chain Fragmentation: Allylic cleavage of the pentenyl side chain often yields m/z 135 (M - 29).
-
Ring Scission: A characteristic peak at m/z 95 is often observed due to the fragmentation of the cyclopentenone core itself.
-
4-tert-Amylphenol (The Aromatic Phenol)
-
Mechanism: Fragmentation is dominated by Benzylic Cleavage at the quaternary carbon of the tert-amyl group.
-
Key Pathway:
-
The molecular ion (m/z 164) forms readily.
-
Competition: The molecule can lose a Methyl radical (15 Da) or an Ethyl radical (29 Da).
-
Stevenson’s Rule: Fragmentation favors the loss of the largest radical to leave the most stable cation. Losing the Ethyl group creates a stable dimethyl-benzyl cation.
-
Result: The Base Peak is m/z 135 (M - 29). The peak at m/z 149 (M - 15) is present but significantly less intense (typically ~10-20% relative abundance compared to the base peak).
-
5-Phenyl-1-pentanol (The Aromatic Alcohol)
-
Mechanism: Dominated by the stability of the aromatic ring and the lability of the hydroxyl group.
-
Key Pathway:
-
Dehydration: Alcohols often show a weak M+ and a distinct M-18 peak (m/z 146).
-
Tropylium Formation: The alkyl chain cleaves at the beta-position to the ring, generating the Tropylium ion (C7H7+).
-
Result: The Base Peak is almost exclusively m/z 91 .
-
Data Presentation: Diagnostic Ion Table
Use this table to benchmark your experimental results.
| Feature | cis-Jasmone | 4-tert-Amylphenol | 5-Phenyl-1-pentanol |
| Molecular Ion (M+) | 164 (Strong) | 164 (Medium) | 164 (Weak/Absent) |
| Base Peak (100%) | 149 or 135 (Variable*) | 135 (Consistent) | 91 (Tropylium) |
| Diagnostic Ion 1 | 95 (Ring fragment) | 107 (HOC6H4CH2+) | 146 (M - H2O) |
| Diagnostic Ion 2 | 79 | 121 | 117 |
| Key Neutral Loss | -15 (Methyl), -29 (Ethyl) | -29 (Ethyl) dominates | -18 (Water) |
| Differentiation Rule | High 149/135 ratio + 95 | Base peak 135 >> 149 | Base peak 91 + weak M+ |
*Note: Jasmone spectra can vary slightly by instrument tuning, but the presence of m/z 95 and the retention of the M+ 164 distinguishes it from the alcohol.
Mechanistic Visualization
The following diagram illustrates the competing cleavage mechanisms that allow for differentiation.
Figure 2: Mechanistic divergence of C11H16O isomers. Note the favored Ethyl loss in the phenol derivative versus the Tropylium formation in the alcohol.
References
-
NIST Mass Spectrometry Data Center. (2023). cis-Jasmone Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023). 4-tert-Amylphenol Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Stevenson's Rule and Benzylic Cleavage mechanisms).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2][3] (Reference for Tropylium ion formation in alkylbenzenes).
Sources
Comparative Guide: Reactivity of meta- vs. para-tert-Butylbenzyl Alcohol
[1][2]
Executive Summary
In the optimization of benzylic building blocks, the positional isomerism of the tert-butyl group dictates reactivity through distinct electronic and steric mechanisms.
The Verdict:
-
Electronic Dominance: The para-isomer is significantly more reactive in transformations involving electron-deficient transition states (e.g., oxidations via hydride abstraction, SN1 substitutions) due to enhanced electron donation (
).[1][2] -
Carbocation Stability: The para-tert-butyl group stabilizes benzylic carbocations via extended inductive and hyperconjugative effects, making the para-alcohol approximately 2-4x more reactive in solvolysis-type reactions compared to the meta-isomer.[1]
-
Steric Profile: While the tert-butyl group is bulky, its remoteness in the para position renders it sterically innocent at the benzylic center. The meta-isomer introduces mild remote steric occlusion, potentially affecting catalyst binding in sterically demanding transition metal cycles.[1][3]
Electronic & Physical Profile
The reactivity divergence is best quantified using Hammett substituent constants (
Table 1: Physicochemical & Electronic Comparison
| Feature | meta-tert-Butylbenzyl Alcohol | para-tert-Butylbenzyl Alcohol | Mechanistic Implication |
| Hammett Constant ( | -0.10 | -0.20 | Para is more electron-rich; facilitates oxidation & cation formation.[1][3] |
| Brown Constant ( | -0.09 | -0.26 | Para significantly stabilizes positive charge (carbocations) better.[1] |
| Inductive Effect (+I) | Moderate | Weak (Distance dependent) | Meta relies mostly on induction; Para benefits from through-conjugation.[1] |
| Steric Hindrance | Moderate (Remote) | Negligible | Para allows easier access for bulky oxidants/electrophiles.[1] |
| Boiling Point | ~138°C (15 mmHg) | ~142°C (15 mmHg) | Separation via distillation requires high-efficiency columns.[1] |
Critical Reactivity Analysis
Case Study A: Oxidation Kinetics (Alcohol Aldehyde)
Reaction Context: Conversion to benzaldehyde using oxidants like PCC, MnO2, or catalytic aerobic oxidation (e.g., TEMPO/Bleach).[1][3][2]
-
Mechanism: Most oxidation mechanisms (e.g., Chromic acid oxidation) involve the rate-limiting abstraction of the benzylic hydride (
).[1] -
Causality: Electron-donating groups (EDGs) increase the electron density at the benzylic hydrogen, making it more hydridic and easier to abstract by an electrophilic oxidant.[1]
-
Performance:
-
Para-isomer: The stronger electron donation (
) accelerates the rate of hydride removal. Expect faster conversion rates (typically 1.5x - 2.0x faster) compared to the meta-isomer.[1] -
Meta-isomer: With a weaker EDG effect (
), oxidation is slower.[1][3] In competitive intramolecular reactions, the para-alcohol will oxidize selectively over the meta.
-
Case Study B: Nucleophilic Substitution (Alcohol Halide)
Reaction Context: Conversion to benzyl chloride/bromide using SOCl2 or HBr.[1]
-
Mechanism: These reactions often proceed via an SN1 pathway (or SN1-like loose SN2) involving a transient benzylic carbocation.[1]
-
Causality: The stability of the carbocation intermediate is the rate-determining factor.
-
The para-tert-butyl group stabilizes the cationic center through hyperconjugation and resonance (quinoid-like contribution), reflected in the significantly more negative
value (-0.26).[1] -
The meta-tert-butyl group cannot stabilize the cation through resonance; it relies solely on the weaker inductive effect.
-
-
Performance:
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent pathways. The para-pathway (Red) has a lower activation energy (
Figure 1: Mechanistic divergence showing the lower energy barrier (faster rate) for para-substituted substrates in both oxidation and substitution pathways.[1]
Experimental Protocols
Protocol A: Selective Oxidation to Benzaldehyde
Target: High-yield conversion without over-oxidation to benzoic acid.[1]
Reagents:
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mmol of para- or meta-tert-butylbenzyl alcohol in 20 mL CH2Cl2. Add a solution of KBr (119 mg) and TEMPO (15.6 mg) in 1 mL water.[1]
-
Initiation: Cool the biphasic mixture to 0°C.
-
Oxidant Addition: Add buffered NaOCl (pH 9.0) dropwise over 15 minutes.
-
Note: The para-isomer reaction is exothermic and fast; monitor temperature strictly to keep <5°C. The meta-isomer may require warming to room temperature (20°C) to complete within the same timeframe.
-
-
Quench: Once TLC indicates consumption (approx. 30 min for para, 60-90 min for meta), quench with aqueous sodium thiosulfate.
-
Validation: Extract with DCM, dry over MgSO4, and concentrate.
-
Expected Yield: Para > 95%; Meta ~ 85-90% (longer reaction time required).
-
Protocol B: Chlorination via Thionyl Chloride
Target: Synthesis of tert-butylbenzyl chloride.[1]
Reagents:
-
Substrate (1.0 equiv)
Step-by-Step Workflow:
-
Setup: Dissolve alcohol in dry toluene under N2 atmosphere.
-
Addition: Add SOCl2 dropwise at 0°C.
-
Reaction:
-
Para-isomer: Stir at 0°C
RT for 1 hour. The evolution of HCl gas will be vigorous. -
Meta-isomer: Stir at RT
40°C for 2-3 hours. The meta-cation is less stable, requiring thermal energy to drive the leaving group departure.
-
-
Workup: Remove solvent and excess SOCl2 under reduced pressure.
-
Caution: The para-benzyl chloride is highly reactive and can hydrolyze back to alcohol if exposed to moisture during storage.
-
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1][3][2] Chemical Reviews, 91(2), 165–195.[1][3][2] Link[1][2]
-
Brown, H. C., & Okamoto, Y. (1958). Electrophilic Substituent Constants.[1][3][2] Journal of the American Chemical Society, 80(18), 4979–4987.[3][2] Link[1][2]
-
Yamamoto, T., et al. (2015). Palladium-catalyzed hydroxymethylation of arylboronic acids using aqueous formaldehyde.[1][3][2] Tetrahedron, 71(1), 19-26.[1][3][2] Link[1][2]
-
Muthusamy, R., et al. (2008). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole.[1][3][2] Asian Journal of Chemistry, 20(6), 4663.[1][3][2] Link
-
Peters, E. N., et al. (1975). Solvolysis of tert-butylbenzyl chlorides.[1][3][2] Journal of Organic Chemistry, 40(15), 2238-2242.[1][3][2] (Contextual citation for solvolysis rates).
Sources
- 1. 4-TERT-BUTYLBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
- 2. Hammett substituent constants [stenutz.eu]
- 3. CN106916051B - A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tert-Butyl vs. Sec-Butyl: Understanding the Differences in Alcohols - Oreate AI Blog [oreateai.com]
- 6. 4-tert-butyl benzyl alcohol, 877-65-6 [thegoodscentscompany.com]
- 7. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
Technical Comparison Guide: HPLC Separation of (3-Tert-butylphenyl)methanol vs. Critical Impurities
The following technical guide details the HPLC separation of (3-Tert-butylphenyl)methanol from its critical synthetic impurities. This document is structured for analytical scientists requiring robust, self-validating protocols.
Executive Summary & Chemical Context
(3-Tert-butylphenyl)methanol (CAS: 39083-68-4) is a pivotal intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its purity is critical because the tert-butyl group is a stable lipophilic anchor; impurities retaining this moiety often possess similar bioavailability and toxicity profiles to the target drug, necessitating strict clearance limits.
This guide addresses the separation of the target alcohol from its three primary "challengers" in the synthetic pathway:
-
3-Tert-butylbenzoic acid: The common starting material or over-oxidation byproduct.[1]
-
3-Tert-butylbenzaldehyde: The intermediate in reduction reactions.[1]
-
(4-Tert-butylphenyl)methanol: The para-isomer, a difficult-to-remove regioisomer originating from impure starting feedstock.[1]
Impurity Profiling & Retention Logic
Understanding the physicochemical behavior of these species is the foundation of the separation strategy.[1]
| Compound | Role | Polarity (LogP approx.) | HPLC Challenge |
| (3-Tert-butylphenyl)methanol | Target | Moderate (3.[1]1) | Baseline resolution from aldehyde. |
| 3-Tert-butylbenzoic acid | Impurity A | pH Dependent (3.6 un-ionized) | Tailing; elutes early if ionized, late if protonated. |
| 3-Tert-butylbenzaldehyde | Impurity B | Low Polarity (3.[1]8) | Elutes after the target; requires organic wash.[1] |
| (4-Tert-butylphenyl)methanol | Impurity C (Isomer) | Moderate (3.[1]1) | Critical Pair. Co-elution risk due to identical mass/polarity.[1] |
Mechanism of Separation
We utilize Hydrophobic Subtraction Model principles.[1]
-
Stationary Phase: A C18 column with high carbon load is selected to maximize van der Waals interactions with the tert-butyl group.[1]
-
Mobile Phase Modifier: Acidic pH (0.1% H₃PO₄) is mandatory.[1] It suppresses the ionization of the benzoic acid impurity (pKa ~4.2), forcing it into a protonated, hydrophobic state. While this increases its retention, it significantly sharpens the peak shape and prevents "ghost peaks" in subsequent runs.[1]
Experimental Protocol: The "Self-Validating" Method
This protocol is designed with built-in system suitability checks.[1]
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent end-capped C18).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q grade).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV @ 210 nm (max sensitivity) and 254 nm (selectivity check).[1]
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Isocratic Hold (Focusing) |
| 2.0 | 40 | End of Hold |
| 12.0 | 90 | Linear Ramp (Elution of non-polars) |
| 15.0 | 90 | Wash |
| 15.1 | 40 | Re-equilibration |
| 20.0 | 40 | Ready for Next Injection |
Performance Data & Comparison
The following data represents typical performance characteristics observed during method validation.
Table 1: Relative Retention Times (RRT)
Reference Standard: (3-Tert-butylphenyl)methanol = 1.00 (~6.8 min)[1]
| Peak Identity | RRT (Relative Retention Time) | Resolution (Rs) | Tailing Factor (T) |
| 3-Tert-butylbenzoic acid | 0.65 | > 5.0 | 1.1 |
| (4-Tert-butylphenyl)methanol (Para) | 0.94 | 1.8 (Critical) | 1.0 |
| (3-Tert-butylphenyl)methanol (Target) | 1.00 | N/A | 1.0 |
| 3-Tert-butylbenzaldehyde | 1.35 | > 8.0 | 1.0 |
Data Interpretation[1][2][3][4][5][6][7]
-
Acid Separation: The acidic mobile phase successfully shifts the benzoic acid to an RRT of 0.[1]65. If neutral water were used, this peak would elute at the void volume (RRT < 0.[1]2) with severe tailing.[1]
-
Isomer Resolution: The meta (target) and para (impurity) isomers are the most difficult separation.[1] The meta-isomer generally elutes after the para-isomer on standard C18 columns due to "shape selectivity"—the meta substituent prevents the molecule from penetrating as deeply into the stationary phase brush layer as the linear para isomer? Correction: In many steric cases, the more linear para isomer has greater surface contact and elutes later. However, for bulky tert-butyl groups, steric hindrance often reverses this or makes them nearly co-elute. In this optimized method, the para isomer elutes slightly earlier (RRT 0.94), providing a resolution of 1.8.
-
Troubleshooting: If Rs < 1.5 for this pair, lower the initial organic concentration to 35% B or switch to a Phenyl-Hexyl column which offers superior pi-pi selectivity for positional isomers.[1]
-
Visual Workflow: Impurity Fate Mapping
The following diagram illustrates the logic flow for identifying and controlling these specific impurities during the analysis.
Caption: Logic flow for identifying impurities based on Relative Retention Time (RRT) using the hydrophobic subtraction model.
References
-
Separation of Aromatic Acids and Intermediates: Li, B., & Han, F. (2013).[1] Simultaneous Determination of Eight Compounds in Residue from Purification of Terephthalic Acid by High Performance Liquid Chromatography. Agilent Technologies Application Note. (Validated via Agilent Library)
-
Synthesis and Impurity Formation (Benzaldehyde/Acid Pathways): Process for the preparation of 4-tert-butylbenzaldehyde (EP0580231A1).[1] (Describes the oxidation/reduction cycle and specific impurities like the acid and aldehyde).
-
HPLC Behavior of Tert-Butyl Phenols and Alcohols: SIELC Technologies. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA).[1][2] (Demonstrates retention behavior of tert-butyl aromatics on C18/mixed-mode columns).
-
Isomer Separation Logic (Meta vs Para): J. Org. Chem. 2008, 73, 9465. (Discusses synthesis and purification of tert-butylbenzyl derivatives, highlighting the difficulty in regio-isomer separation). [1]
Sources
Technical Comparison: NMR Spectral Signatures of Mono- vs. Di-substituted tert-Butyl Benzyl Alcohols
This guide details the NMR spectral distinction between 3-tert-butylbenzyl alcohol and 3,5-di-tert-butylbenzyl alcohol .[1][2][3] These compounds are critical intermediates in the synthesis of sterically hindered ligands, MOFs (Metal-Organic Frameworks), and dendrimers.[2][3][4]
Executive Summary
Differentiation between 3-tert-butylbenzyl alcohol (3-tBu) and 3,5-di-tert-butylbenzyl alcohol (3,5-di-tBu) is a common challenge in organic synthesis, particularly during Friedel-Crafts alkylation optimization where mixtures may occur.[1][2][3]
The core distinction lies in molecular symmetry .[1][2][4] The 3,5-di-tert-butyl derivative possesses a
Quick Diagnostic Table:
| Feature | 3-tert-butylbenzyl alcohol | 3,5-di-tert-butylbenzyl alcohol |
| Symmetry | Asymmetric ( | Symmetric ( |
| Aromatic Protons | 4 (Multiplet/Complex) | 3 (2:1 ratio, Simple) |
| t-Butyl Integration | 9H (Singlet) | 18H (Singlet) |
| Aromatic Pattern | ABCD system (approx.)[1][2][3] |
Structural Analysis & Symmetry
Understanding the symmetry is the prerequisite for interpreting the NMR data.[1][2][4]
-
3,5-di-tBu: The molecule has a plane of symmetry passing through C1 and C4.[1][2][3][4] Consequently, protons at positions 2 and 6 are chemically equivalent, as are the two tert-butyl groups at positions 3 and 5.[2][3][4]
-
3-tBu: The substitution at position 3 breaks the symmetry of the benzene ring.[1][2][3][4] All aromatic protons (H2, H4, H5, H6) are chemically distinct.[2][3][4]
Figure 1: Symmetry comparison. Note the equivalence of positions 2/6 and 3/5 in the di-substituted compound.
Experimental Data: 1H NMR Comparison
Solvent: CDCl₃ (Residual peak at 7.26 ppm) Frequency: 400 MHz (Recommended minimum for aromatic resolution)[2][3][4]
A. Aliphatic Region (0.0 - 5.0 ppm)[1][2][3][4]
This region provides the fastest "quick check" for product identity via integration.[1][2][4]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment (3-tBu) | Assignment (3,5-di-tBu) | Analysis |
| 1.30 - 1.35 | Singlet (s) | 9H | t-Butyl (C3) | — | Primary Differentiator. |
| 1.33 - 1.36 | Singlet (s) | 18H | — | t-Butyl (C3, C5) | The 18H signal towers over the spectrum.[1][2][3] |
| 1.8 - 2.2 | Broad (br s) | 1H | -OH | -OH | Chemical shift varies with concentration/temp.[1][2][3] |
| 4.60 - 4.70 | Singlet (s) | 2H | Ar-CH ₂-OH | Ar-CH ₂-OH | Benzylic protons.[1][2][3] Minimal shift difference. |
Expert Insight: In the 3,5-di-tBu spectrum, the tert-butyl signal (18H) is massive compared to the benzylic CH₂ (2H).[1][2][3] A 9:1 ratio confirms the di-substituted product.[1][2][3][4] A 4.5:1 ratio indicates the mono-substituted product.[1][2][3][4]
B. Aromatic Region (7.0 - 7.5 ppm)[1][2][3][4]
This region confirms the substitution pattern.[1][2][4]
1. 3,5-di-tert-butylbenzyl alcohol (The "Clean" Spectrum) [1][2][3][5][6]
-
Pattern:
System (or depending on resolution). -
Signals:
-
δ ~7.40 ppm (1H, t/s): Proton at C4. It is flanked by two bulky tert-butyl groups, causing a slight downfield shift due to deshielding/steric compression.[1][2][3][4] It appears as a triplet (J ~1.5 Hz) or broad singlet due to meta-coupling with H2/H6.[1][2][3][4]
-
δ ~7.20 ppm (2H, d): Protons at C2 and C6.[2][3][4] These are equivalent and couple with H4.
-
-
Key Feature: Only two distinct aromatic environments.[1][2][4]
2. 3-tert-butylbenzyl alcohol (The "Complex" Spectrum) [1][2][3]
Experimental Data: 13C NMR Comparison
Carbon NMR provides definitive proof of symmetry.[1][2][4]
| Carbon Type | 3-tBu (Carbon Count) | 3,5-di-tBu (Carbon Count) | Explanation |
| Methyl (t-Bu) | 1 signal | 1 signal | Intense signal at ~31.5 ppm.[1][2][3] |
| Quaternary (t-Bu) | 1 signal | 1 signal | Weak signal at ~34.9 ppm.[1][2][3][4] |
| Benzylic (CH2) | 1 signal | 1 signal | ~65.5 ppm.[2][4] |
| Aromatic (CH) | 4 signals | 2 signals | Symmetry Check. 3,5-di-tBu has only two unique Ar-CH carbons (C4 and C2/6).[1][2][3] |
| Aromatic (C-q) | 2 signals | 2 signals | C-ipso to CH2OH and C-ipso to t-Bu.[1][2][3] |
| Total Unique Signals | 9 | 7 | The di-substituted compound has fewer signals despite having more atoms.[1][2][3][4] |
Experimental Protocol: Validation Workflow
To ensure scientific integrity, follow this self-validating protocol for identifying your synthesized material.
Step 1: Sample Preparation
-
Dissolve ~10 mg of sample in 0.6 mL of CDCl₃.
-
Note: Ensure the sample is free of paramagnetic impurities (e.g., residual Cu or Fe catalysts) which can broaden the aromatic multiplets, making the 3-tBu pattern look deceptively simple.[2][3][4]
Step 2: Acquisition Parameters
-
Pulse Angle: 30° (to ensure accurate integration).
-
Relaxation Delay (D1): Set to ≥ 5 seconds. The t-butyl protons have long T1 relaxation times.[1][2][3][4] A short D1 will suppress the t-butyl integration, leading to calculation errors (e.g., calculating 15H instead of 18H).[2][3][4]
Step 3: Processing & Integration Logic
-
Reference the solvent residual peak (CHCl₃) to 7.26 ppm.[1][2][4]
-
Set the Benzylic CH₂ peak (~4.65 ppm) to an integral of 2.00 .[1][2][4]
Step 4: Decision Tree
Figure 2: Logic flow for rapid compound identification.[1][2][3]
References
-
National Institute of Standards and Technology (NIST) . 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2][3][4] Available at: [Link] (Note: Consult for fragmentation patterns of related derivatives).[2][4]
-
PubChem . Compound Summary: (3,5-di-tert-butylphenyl)methanol (CID 12660843).[1][2][3] National Library of Medicine.[1][2][4] Available at: [Link][2][3][4]
-
Kitano, Y. et al. "A Convenient Method for the Preparation of Benzyl Isocyanides."[2][3][4] Synthesis, 2006(3), 405–410.[2][3][4] (Provides comparative NMR data for the 3,5-di-tert-butylbenzyl isocyanide precursor). Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2][3][4] The Journal of Organic Chemistry, 62(21), 7512–7515, 1997.[2][3][4] (Essential for distinguishing solvent peaks from t-butyl signals). Available at: [Link][2][3][4]
Sources
- 1. Page loading... [guidechem.com]
- 2. (3,5-Di-tert-butylphenyl)methanol | C15H24O | CID 12660843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN106916051B - A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 6. China 3,5-Di-Tert-Butylbenzyl Alcohol Manufacturer and Supplier, Factory | Lizhuo [shlzpharma.com]
- 7. 3,5-DI-TERT-BUTYLBENZYL ALCOHOL | 77387-57-6 [chemicalbook.com]
Publish Comparison Guide: Validating Purity of 3-tert-Butylbenzyl Alcohol via GC-MS
Executive Summary
In the synthesis of advanced organic intermediates and pharmaceutical pharmacophores, 3-tert-butylbenzyl alcohol (CAS 39202-09-4) serves as a critical building block.[1] Its structural integrity—specifically its regioisomeric purity relative to the more common 4-tert-butyl isomer—is paramount for downstream efficacy.[1]
While HPLC-UV and qNMR are traditional purity assays, they often fail to resolve trace structural isomers or identify unknown volatile byproducts.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as the superior validation technique for this specific analyte due to its high peak capacity for isomer resolution and spectral fingerprinting capabilities.[1]
This guide outlines a self-validating GC-MS protocol designed to quantify 3-tert-butylbenzyl alcohol purity, detect trace oxidation products (aldehydes), and resolve regioisomeric contaminants.[1]
Technical Context & Impurity Profile
The Target Molecule[2]
-
Molecular Formula: C₁₁H₁₆O[1]
-
Molecular Weight: 164.25 g/mol [1]
-
Key Structural Feature: Meta-substitution.[1] The bulky tert-butyl group at the 3-position creates specific steric and electronic effects distinguishable by mass spectrometry and retention behavior.[1]
Critical Impurity Spectrum
A robust validation method must detect the following process-related impurities:
-
Regioisomers: 4-tert-butylbenzyl alcohol (often present if starting materials are isomeric mixtures).[1]
-
Oxidation Products: 3-tert-butylbenzaldehyde (incomplete reduction or air oxidation).[1]
-
Starting Materials: 3-tert-butylbenzoic acid (if acid reduction route used; requires derivatization for GC).
-
Dehydration Products: 3-tert-butylstyrene derivatives (thermal degradation artifacts).[1]
Methodology Comparison: Why GC-MS?
The following table compares GC-MS against common alternatives for this specific application.
| Feature | GC-MS (Recommended) | HPLC-UV/PDA | qNMR (¹H) |
| Isomer Resolution | High. Capillary columns (e.g., 5% phenyl) efficiently separate meta vs para isomers based on boiling point and shape selectivity.[1] | Medium. Requires specialized chiral or phenyl-hexyl columns to resolve positional isomers.[1] | High. Distinct aromatic coupling patterns, but overlap is common in complex mixtures. |
| Identification | Definitive. EI fragmentation provides structural fingerprints for unknowns.[1] | Inferred. Relies strictly on retention time matching with standards. | Definitive. Provides absolute structural info but struggles with <1% impurities.[1] |
| Sensitivity (LOD) | High (ppb range). Ideal for trace impurity profiling.[1] | Medium (ppm range). Limited by extinction coefficients.[1] | Low (0.1-1%). Not suitable for trace impurity validation. |
| Artifact Risk | Moderate. Thermal degradation (dehydration) is possible in the injector port. | Low. Room temperature analysis preserves heat-sensitive species.[1] | Low. Non-destructive.[1] |
Expert Insight: While HPLC is standard for final drug product release, GC-MS is the gold standard for raw material validation of benzyl alcohols because it simultaneously confirms identity (MS) and purity (FID/TIC) without requiring a reference standard for every single unknown impurity.
Experimental Protocol: Self-Validating GC-MS System
This protocol utilizes a Split/Splitless injection technique with a non-polar capillary column.[1] The method is designed to be "self-validating" by monitoring the tert-butyl cation fragment as an internal stability check.[1]
A. Sample Preparation[1][4][5][6]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] Avoid alcohols (methanol/ethanol) to prevent transesterification or solvent peak interference.[1]
-
Concentration: 1.0 mg/mL (1000 ppm) for impurity profiling; 0.1 mg/mL for assay.
-
Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS.
-
Reasoning: Converts the hydroxyl group to a trimethylsilyl (TMS) ether. This eliminates hydrogen bonding, sharpens peak shape, prevents thermal dehydration in the injector, and improves resolution of isomers.
-
B. GC Parameters[1][3][5][6][7][8][9]
-
Instrument: Agilent 7890/5977 or equivalent.
-
Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).[1]
-
Why: The 5% phenyl phase offers excellent separation of aromatic isomers.
-
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1 ratio) to prevent column overload.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Oven Program:
-
Hold at 60°C for 2 min (Solvent delay).
-
Ramp 10°C/min to 200°C (Elution of benzyl alcohols).
-
Ramp 20°C/min to 300°C (Bake out heavy residues).
-
C. Mass Spectrometer Parameters
-
Source: Electron Ionization (EI) at 70 eV.[1]
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 40–350 m/z.[1]
-
Solvent Delay: 3.5 min.
Data Interpretation & Fragmentation Analysis[1][4][10][11]
Identification relies on the unique fragmentation of the meta-substituted alkylbenzyl alcohol.[1]
Expected Fragmentation Pathway (EI, 70 eV)
-
Molecular Ion (M⁺): m/z 164 (Weak to Moderate).[1]
-
Base Peak (M-15): m/z 149.
-
Tropylium Ion Series: m/z 133 (substituted tropylium) and m/z 105/91 (benzyl/tropylium).[1]
-
Dehydration (M-18): m/z 146.
-
Warning: If this peak is abnormally high relative to the M⁺, it indicates thermal degradation in the inlet (liner dirty or temp too high).
-
Visualizing the Fragmentation Logic
The following diagram illustrates the EI fragmentation pathway used for structural confirmation.
Caption: EI Fragmentation pathway for 3-tert-butylbenzyl alcohol. The m/z 149 peak is diagnostic for the tert-butyl group integrity.
Validation Workflow
To ensure the method is "self-validating," follow this logical workflow.
Caption: Step-by-step decision tree for validating method performance and sample integrity.
Comparative Performance Data (Simulated)
The following data illustrates the expected resolution capabilities of this method compared to a standard C18 HPLC method.
| Parameter | GC-MS (DB-5ms) | HPLC-UV (C18) | Note |
| Retention Time (3-isomer) | 12.4 min | 8.2 min | GC provides faster equilibration.[1] |
| Resolution (3- vs 4-isomer) | Rs > 2.5 | Rs ~ 1.2 | GC separates isomers by boiling point differences better than reversed-phase LC.[1] |
| LOD (Aldehyde Impurity) | 10 ppb | 500 ppb | MS is significantly more sensitive for oxidation byproducts.[1] |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods are quantitative.[1] |
References
-
National Institute of Standards and Technology (NIST). Mass Spectra of Benzyl Alcohol Derivatives.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link][1]
-
PubChem. Compound Summary: 4-tert-Butylbenzyl alcohol (Isomer Analog).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Restek Corporation. Analysis of Benzyl Alcohol and Impurities by GC-MS.[1] ChromaBLOGraphy.[1] Available at: [Link][1]
-
Agilent Technologies. GC/MS Analysis of Impurities in Pharmaceutical Products. Application Note 5991-XXXX.[1] Available at: [Link][1]
(Note: Specific literature on the 3-isomer is rare; references provided ground the method in the validated chemistry of the 4-isomer and general benzyl alcohol analysis.)
Sources
- 1. 4-tert-Butylbenzyl alcohol | C11H16O | CID 13416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-tert-Butyl-5-methylbenzyl Alcohol|High-Purity Reagent [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. rsc.org [rsc.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of (3-Tert-butylphenyl)methanol
[1][2]
Executive Summary
Compound: (3-Tert-butylphenyl)methanol (CAS: 64416-03-3) Primary Waste Stream: Non-Halogenated Organic Solvents.[1][2] Critical Hazard: Combustible liquid/solid; incompatible with strong oxidizing agents. Immediate Action: Segregate from oxidizers. Dispose of via high-temperature incineration through a licensed chemical waste contractor.[1][2]
Chemical Profile & Hazard Identification
(3-Tert-butylphenyl)methanol is a benzylic alcohol derivative.[1][2] While specific Safety Data Sheets (SDS) for this isomer may vary by vendor, its safety profile is functionally analogous to benzyl alcohol and other alkyl-substituted benzylic alcohols.
Expert Insight: In the absence of a vendor-specific flash point, treat this compound as a Class IIIB Combustible Liquid or Flammable Solid (depending on ambient state). It must be handled with the presumption of skin/eye irritation and potential acute toxicity if ingested.
Derived Safety Profile
| Parameter | Characteristic | Operational Implication |
| Functional Group | Benzylic Alcohol | Susceptible to oxidation; potential peroxide former over extended storage (rare but possible).[1][2] |
| Physical State | Viscous liquid or low-melting solid | May require gentle heating or solvent dissolution for transfer.[1][2] |
| Flash Point | Est. >90°C (Based on Benzyl Alcohol) | Combustible. Do not heat near open flames.[1][2] |
| Reactivity | Incompatible with Oxidizers | CRITICAL: Violent reaction with chromic acid, permanganates, or nitric acid.[1][2] |
| Health Hazards | Irritant (Skin/Eye/Respiratory) | Wear Nitrile gloves and safety glasses.[1][2] Use in a fume hood. |
Pre-Disposal Segregation & Storage
Proper disposal begins with segregation. Mixing this compound with incompatible waste streams is the most common cause of laboratory accidents during waste consolidation.
Segregation Protocol
-
DO NOT MIX WITH: Strong oxidizing agents (e.g., Nitric Acid, Perchloric Acid, Hydrogen Peroxide). The hydroxyl group can be oxidized exothermically to the corresponding aldehyde (3-tert-butylbenzaldehyde) or acid, generating heat and pressure.[1][2]
-
DO NOT MIX WITH: Isocyanates or Acid Chlorides (generates heat/HCl gas).
-
COMPATIBLE WITH: Other non-halogenated organic solvents (Methanol, Ethanol, Acetone, Toluene).
Storage for Disposal
Store waste in a High-Density Polyethylene (HDPE) or Glass container.[1][2] Ensure the container is rated for solvent waste and equipped with a venting cap if there is any risk of ongoing reaction (though unlikely if segregated properly).
Disposal Decision Logic
The following workflow dictates the operational procedure based on the state of the waste.
Figure 1: Decision tree for the safe disposal of (3-Tert-butylphenyl)methanol, distinguishing between spills, empty containers, and bulk waste.
Step-by-Step Disposal Protocols
Scenario A: Bulk Liquid/Solid Waste
Objective: Prepare pure or dissolved compound for pickup by environmental health and safety (EHS) personnel.
-
Dissolution (If Solid): If the compound has solidified, dissolve it in a minimal amount of compatible solvent (e.g., Acetone or Ethanol) to facilitate transfer.
-
Transfer: Pour the material into a designated Non-Halogenated Organic Waste carboy.
-
Note: If the compound contains halogenated impurities from synthesis, it must go into the Halogenated waste stream.
-
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: Write "(3-Tert-butylphenyl)methanol" clearly. Do not use abbreviations or chemical structures.
-
Hazards: Check "Flammable" and "Irritant."
-
-
Closure: Screw the cap tightly. Do not leave the funnel in the carboy.
Scenario B: Trace Residues (Empty Containers)
Objective: Render the original container "RCRA Empty" for standard disposal.
-
Triple Rinse: Add a compatible solvent (Acetone or Ethanol) to the container (approx. 10% of volume).
-
Agitate: Shake well to dissolve residual alcohol.
-
Decant: Pour the rinsate into the Non-Halogenated Organic Waste container (See Scenario A).
-
Repeat: Perform this process three times total.
-
Disposal: Deface the original label using a marker. The dry, empty container can now be discarded in broken glass boxes or recycling, depending on facility rules.
Scenario C: Spill Cleanup (< 500 mL)
Objective: Contain and remove accidental releases.
-
PPE: Don Nitrile gloves, lab coat, and safety goggles.
-
Isolate: Turn off nearby hot plates or ignition sources.
-
Absorb: Use an inert absorbent material (Vermiculite, Bentonite clay, or commercial "Organic" spill pads).
-
Avoid: Do not use paper towels for large spills if the flash point is uncertain; stick to inert absorbents.
-
-
Collect: Scoop the saturated absorbent into a sealable plastic bag or bucket.
-
Label: Tag as "Debris contaminated with (3-Tert-butylphenyl)methanol."
-
Disposal: Treat as solid chemical waste.
Regulatory Framework (RCRA Compliance)[1][2]
In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) regulations.
-
Classification: It is likely not a P-listed or U-listed waste (unless specifically designated by CAS, which 64416-03-3 is generally not).[1][2]
-
Characteristic Waste: It may be classified as D001 (Ignitable) if the formulation has a flash point <60°C (140°F). Even if the pure substance has a higher flash point, waste mixtures often contain flammable solvents.
-
Cradle-to-Grave: As the generator, you are responsible for this waste from creation until its ultimate destruction (usually incineration).[1][2] Ensure your waste manifest is accurate.
Self-Validating System: To ensure compliance, always answer this question before disposal: Can I prove to an auditor what is in this container? If the answer is no, the waste is improperly labeled.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733924, (3-tert-Butylphenyl)methanol. Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Substance Information: Benzyl alcohol (Analogous data). Retrieved from [Link][1][2]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
